Acivicin hydrochloride
Description
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Properties
IUPAC Name |
(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H/t2-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPTDHBIYEQHX-QYEIVYHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Acivicin Hydrochloride in Purine Synthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acivicin hydrochloride is a potent antitumor antibiotic that exerts its biological activity primarily through the inhibition of enzymes involved in purine and pyrimidine biosynthesis. As a structural analog of L-glutamine, Acivicin targets the glutamine-binding sites of several glutamine amidotransferases, leading to the disruption of nucleotide synthesis and subsequent arrest of cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of Acivicin, with a specific focus on its role as an inhibitor of de novo purine synthesis. It includes a summary of key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Acivicin, also known as (αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid hydrochloride, is a natural product isolated from Streptomyces sviceus. Its structural similarity to L-glutamine allows it to act as a competitive and often irreversible inhibitor of glutamine amidotransferases, a class of enzymes that catalyze the transfer of the amide group from glutamine to various substrates. These enzymes are critical for the de novo synthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA. The inhibition of these pathways makes Acivicin a molecule of significant interest in cancer chemotherapy.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
The de novo purine synthesis pathway is a multi-step process that constructs the purine ring from simpler precursors. This compound interferes with this pathway by targeting two key glutamine-utilizing enzymes: Amidophosphoribosyltransferase (ATase) and GMP Synthetase (GMPS).
Inhibition of Amidophosphoribosyltransferase (ATase)
Amidophosphoribosyltransferase (EC 2.4.2.14), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step in de novo purine synthesis: the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine (PRA), using glutamine as the nitrogen donor. By inhibiting ATase, Acivicin effectively blocks the entire de novo purine synthesis pathway at its inception.
Inhibition of GMP Synthetase (GMPS)
GMP Synthetase (EC 6.3.5.2) catalyzes the final step in the synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP), utilizing the amide of glutamine. Inhibition of GMPS by Acivicin leads to a depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, as well as various signaling processes. In vivo studies in rats have demonstrated that administration of Acivicin leads to a significant decrease in the activity of GMP synthetase in the brain, liver, and hepatoma cells, correlating with a reduction in GTP concentrations[1].
Quantitative Data on this compound Inhibition
The inhibitory potency of Acivicin has been quantified in various systems. The following tables summarize the available quantitative data.
| Target | Organism/Cell Line | Inhibition Metric | Value | Reference |
| Cell Growth | Human Hepatocellular Carcinoma (HepG2) | IC50 | 0.7 µM | [2] |
| HisHF (a glutamine amidotransferase) | Escherichia coli | Ki | 140 nM | |
| CLas GMP Synthase | Candidatus Liberibacter asiaticus | % Inhibition (at 1 mM) | 15% | |
| Carbamoyl Phosphate Synthetase II | Human Leukocytes | % Reduction in Activity (in vivo) | >90% | |
| Amidophosphoribosyltransferase | Rat Hepatoma | % Decrease in Activity (in vivo) | 44% (at 30 min) | [3] |
| GMP Synthetase | Rat Brain | Inactivated (in vivo) | - | [1] |
Table 1: Summary of In Vitro and In Vivo Inhibitory Activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Acivicin's inhibitory effects. Below are protocols for key experiments.
Enzymatic Assay for Amidophosphoribosyltransferase (ATase) Inhibition
This protocol is adapted from a radiometric assay using [14C]-labeled substrate to measure the activity of ATase from human lymphoblasts.
Materials:
-
Enzyme source: Purified or partially purified human amidophosphoribosyltransferase
-
Substrate: [1-14C]phosphoribosylpyrophosphate (PRPP)
-
Co-substrate: L-glutamine
-
Inhibitor: this compound solutions of varying concentrations
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 10 mM KCl
-
Quenching solution: 1 M HCl
-
Thin-layer chromatography (TLC) plates (e.g., cellulose PEI)
-
Developing solvent for TLC (e.g., 0.5 M LiCl)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-glutamine, and [1-14C]PRPP.
-
Pre-incubate the enzyme with varying concentrations of this compound for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Spot an aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the product (5-phosphoribosyl-1-amine) from the substrate (PRPP).
-
Visualize the separated spots by autoradiography or quantify by scraping the spots and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Acivicin concentration and determine the IC50 value.
Kinetic Assay for GMP Synthetase (GMPS) Inhibition
This protocol describes a continuous spectrophotometric assay to monitor the activity of GMP synthetase.
Materials:
-
Enzyme source: Purified GMP synthetase
-
Substrates: Xanthosine 5'-monophosphate (XMP), ATP, L-glutamine
-
Inhibitor: this compound solutions of varying concentrations
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2, 100 mM KCl, and 1 mM DTT
-
Coupling enzymes (optional, for coupled assays): e.g., pyruvate kinase and lactate dehydrogenase
-
Coupling substrates (optional): e.g., phosphoenolpyruvate and NADH
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, XMP, ATP, and L-glutamine. If using a coupled assay, also include the coupling enzymes and substrates.
-
Add a fixed amount of GMP synthetase to the cuvette.
-
Monitor the baseline reaction rate by measuring the change in absorbance at a specific wavelength (e.g., 290 nm for the direct conversion of XMP to GMP, or 340 nm for NADH consumption in a coupled assay).
-
Add varying concentrations of this compound to the cuvette and mix.
-
Continuously record the change in absorbance over time to determine the initial velocity of the reaction in the presence of the inhibitor.
-
Calculate the percentage of inhibition for each Acivicin concentration and determine the IC50 or Ki value by fitting the data to appropriate enzyme kinetic models.
Visualizations
Diagrams are provided to illustrate the key pathways and workflows discussed in this guide.
References
- 1. Inactivation by acivicin of rat brain CTP and GMP synthetases and depression of CTP and GTP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Acivicin Hydrochloride: A Potent Modulator of Pyrimidine Biosynthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acivicin hydrochloride, an antibiotic isolated from Streptomyces sviceus, is a potent antitumor agent that functions as a glutamine analog.[1][2] Its cytotoxic effects are primarily attributed to the irreversible inhibition of several key glutamine amidotransferases, leading to significant disruption of de novo purine and pyrimidine biosynthesis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of acivicin, with a particular focus on its effects on the pyrimidine biosynthetic pathway. It includes a summary of quantitative data on enzyme inhibition and nucleotide pool modulation, detailed experimental methodologies for key assays, and visualizations of the affected biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and the study of nucleotide metabolism.
Introduction
Nucleotide metabolism is a critical cellular process that provides the necessary precursors for DNA and RNA synthesis, as well as for various other metabolic activities, including the synthesis of phospholipids and UDP sugars.[4] The de novo pyrimidine biosynthetic pathway, which synthesizes uracil and cytosine nucleotides from simple precursors like ATP, bicarbonate, and glutamine, is particularly crucial for rapidly proliferating cells, such as cancer cells.[4] Consequently, the enzymes involved in this pathway are attractive targets for anticancer drug development.[5]
This compound (αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid; AT-125; NSC-163501) is an antimetabolite that structurally mimics L-glutamine.[1][2] This structural similarity allows it to bind to the glutamine-binding sites of various enzymes, leading to their irreversible inactivation, likely through alkylation.[3][6] This guide delves into the specific interactions of acivicin with the pyrimidine biosynthetic pathway, highlighting its potential as both a therapeutic agent and a tool for studying nucleotide metabolism.
Mechanism of Action: Targeting Glutamine Amidotransferases
Acivicin's primary mechanism of action is the inhibition of glutamine-dependent enzymes. In the context of pyrimidine biosynthesis, two key enzymes are significantly affected: Carbamoyl-Phosphate Synthetase II (CPS II) and CTP Synthetase.[7][8]
-
Carbamoyl-Phosphate Synthetase II (CPS II): This is the first and rate-limiting enzyme in the de novo pyrimidine pathway.[9] It catalyzes the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[4] Acivicin inhibits the glutaminase subunit of CPS II, thereby blocking the entire pathway at its inception.[8]
-
CTP Synthetase: This enzyme catalyzes the final step in the de novo synthesis of pyrimidine ribonucleotides, the conversion of UTP to CTP, using glutamine as the nitrogen donor.[10] Acivicin is a potent inhibitor of CTP synthetase, leading to a severe depletion of cellular CTP pools.[7][11]
The inhibition of these enzymes disrupts the normal balance of nucleotide pools, which is critical for cell viability and proliferation.
References
- 1. Acivicin. An antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multi-enzyme-targeted chemotherapy by acivicin and actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glutamine analog acivicin as antipyrimidine. Studies on the interrelationship between pyrimidine and urea synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of acivicin and dichloroallyl lawsone upon pyrimidine biosynthesis in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biological Activity of Acivicin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acivicin, a natural product isolated from the fermentation broth of Streptomyces sviceus, is a potent glutamine analog with significant antitumor and antiparasitic properties.[1][2] Discovered in 1972, it has been the subject of extensive research due to its unique mechanism of action, which involves the irreversible inhibition of several key enzymes dependent on glutamine.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological activity of Acivicin. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of the key signaling pathways it perturbs. While Acivicin's clinical development was halted due to neurotoxicity, it remains a valuable tool for cancer research and a lead compound for the development of novel therapeutics.[1]
Discovery and Isolation from Streptomyces sviceus
Acivicin, also known as (αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, is a fermentation product of the bacterium Streptomyces sviceus.[1][2] The general workflow for the discovery and isolation of natural products like Acivicin from Streptomyces species is a multi-step process.
General Experimental Workflow for Discovery and Isolation
The following diagram illustrates a typical workflow for the isolation and characterization of a bioactive compound from a Streptomyces culture.
References
Understanding the Cytotoxicity of Acivicin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acivicin hydrochloride, a structural analog of L-glutamine, is a potent cytotoxic agent that has been investigated for its anticancer properties. Its mechanism of action is primarily centered around the antagonism of glutamine-dependent metabolic pathways, which are crucial for the rapid proliferation of cancer cells. This technical guide provides an in-depth overview of the cytotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the core signaling pathways involved in its activity.
Introduction
Acivicin is a natural product originally isolated from Streptomyces sviceus. As a glutamine antagonist, it irreversibly inhibits a range of enzymes that utilize glutamine for the biosynthesis of essential macromolecules, thereby leading to cancer cell death.[1][2] Its cytotoxic effects have been demonstrated in various cancer cell lines, although its clinical application has been limited by its toxicity profile.[2][3] This document aims to provide a comprehensive technical resource for researchers and professionals in drug development to understand and investigate the cytotoxic mechanisms of this compound.
Mechanism of Action
The primary mechanism of Acivicin's cytotoxicity lies in its ability to act as a competitive inhibitor of glutamine-dependent enzymes.[1] This leads to the disruption of several critical cellular processes:
-
Inhibition of Purine and Pyrimidine Biosynthesis: Acivicin inhibits glutamine amidotransferases, which are essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1] This inhibition leads to a depletion of nucleotide pools, ultimately halting DNA replication and cell proliferation.
-
Inhibition of γ-Glutamyltranspeptidase (GGT): Acivicin is a known inhibitor of GGT, an enzyme involved in glutathione metabolism and amino acid transport.[4] However, studies have shown that Acivicin can induce apoptosis independently of its GGT inhibitory activity, suggesting that this is not its sole cytotoxic mechanism.[5][6]
-
Inhibition of Aldehyde Dehydrogenase 4A1 (ALDH4A1): Recent research has identified ALDH4A1 as a key target of Acivicin.[3][7] Inhibition of ALDH4A1 has been shown to severely impede cell growth, providing a significant explanation for the cytotoxic effects of Acivicin.[3][8]
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been quantified across various cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[9]
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.7 | 5 days | [3][4] |
| MIA PaCa-2 | Pancreatic Carcinoma | 5.0 | 72 hours | [10] |
| V79 (GGT-negative) | Chinese Hamster Lung Fibroblast | Dose-dependent apoptosis observed up to 150 µM | Not specified | [5] |
| V79 (GGT-positive) | Chinese Hamster Lung Fibroblast | Dose-dependent apoptosis observed up to 150 µM | Not specified | [5] |
| MCF-7 | Breast Cancer | Induces early apoptosis at concentrations from 3.125-50 µM | 24 hours | [11][12] |
Key Signaling Pathways Affected by Acivicin
Acivicin's interference with glutamine metabolism triggers a cascade of events within cellular signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
Glutamine Antagonism and Metabolic Stress
As a glutamine antagonist, Acivicin disrupts central metabolic pathways that are critical for cancer cell survival and proliferation. This disruption leads to a state of metabolic stress, characterized by the depletion of essential biosynthetic precursors and a reduction in cellular energy levels.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 9. Loss of tumor suppressor p53 decreases PTEN expression and enhances signaling pathways leading to activation of activator protein 1 and nuclear factor kappaB induced by UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. igbmc.fr [igbmc.fr]
Methodological & Application
Application Notes and Protocols for Acivicin Hydrochloride in HepG2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acivicin hydrochloride is a potent antitumor antibiotic that acts as a glutamine antagonist.[1] By mimicking glutamine, it interferes with numerous biosynthetic pathways dependent on this amino acid, leading to the inhibition of cancer cell growth.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in studies involving the human hepatoma G2 (HepG2) cell line, a widely used model for liver cancer research.
Mechanism of Action
Acivicin's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes.[1] A key molecular target in HepG2 cells is Aldehyde Dehydrogenase 4 Family, Member A1 (ALDH4A1), an enzyme involved in proline metabolism.[1] Inhibition of ALDH4A1 by Acivicin has been shown to significantly impede HepG2 cell growth.[1] By disrupting glutamine metabolism, Acivicin is also understood to impact downstream signaling pathways crucial for cancer cell proliferation and survival, including the c-Myc pathway, and to induce apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Acivicin | HepG2 | Crystal Violet | 5 days | 0.7 µM | [1] |
| Acivicin derivative (ACV1) | HepG2 | Crystal Violet | 5 days | 14 µM | [1] |
| Acivicin derivative (ACV2) | HepG2 | Crystal Violet | 5 days | 1.6 µM | [1] |
Table 2: Effect of this compound on Apoptosis in HepG2 Cells (Hypothetical Data for Illustrative Purposes)
| Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 0 | 48 | 2.5 | 1.8 | 4.3 |
| Acivicin | 0.5 | 48 | 8.7 | 5.2 | 13.9 |
| Acivicin | 1.0 | 48 | 15.4 | 9.8 | 25.2 |
| Acivicin | 2.5 | 48 | 28.1 | 16.5 | 44.6 |
Mandatory Visualizations
Caption: Acivicin inhibits ALDH4A1 and glutamine metabolism, leading to apoptosis.
Caption: Experimental workflow for assessing Acivicin's effects on HepG2 cells.
Experimental Protocols
Protocol 1: HepG2 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 1000 rpm for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach the cells using a suitable volume of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for passaging at a 1:3 to 1:6 split ratio. Change the medium every 2-3 days.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the Acivicin dilutions (or vehicle control) to the respective wells. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 1500 rpm for 5 minutes and wash the cell pellet twice with cold 1x PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1x Annexin V binding buffer to each tube and analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Acivicin Hydrochloride for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acivicin, a natural product derived from Streptomyces sviceus, is a potent glutamine analog that has garnered significant interest in cancer research.[1][2] Its hydrochloride salt is commonly used in experimental settings for its stability and solubility. Acivicin exerts its cytotoxic effects by competitively inhibiting several key enzymes involved in glutamine metabolism, thereby disrupting the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA.[1][3] This leads to the arrest of cell proliferation and induction of apoptosis in cancer cells. Recent studies have also identified aldehyde dehydrogenases (ALDH) as additional targets of Acivicin, further contributing to its anti-cancer activity.[1][4] These application notes provide detailed protocols for the preparation and use of Acivicin hydrochloride in cell-based assays to evaluate its anti-cancer efficacy.
Mechanism of Action
Acivicin's primary mechanism of action is the irreversible inhibition of glutamine-dependent amidotransferases.[5] By mimicking glutamine, Acivicin binds to the active sites of these enzymes, leading to a reduction in the cellular pools of critical nucleotides like CTP and GTP.[1] Key enzymes inhibited by Acivicin in the de novo purine and pyrimidine synthesis pathways include:
-
Carbamoyl Phosphate Synthetase II (CPSII): Catalyzes the first committed step in pyrimidine biosynthesis.[1][6]
-
CTP Synthase: Involved in the final step of CTP biosynthesis.[1]
-
XMP Aminase (GMP Synthase): Plays a crucial role in the synthesis of GMP from XMP in the purine pathway.[1]
The inhibition of these enzymes depletes the necessary precursors for DNA and RNA synthesis, ultimately leading to cell growth inhibition.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Acivicin in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 5 days | 0.7 | [7][8] |
| HepG2 | Hepatocellular Carcinoma | 5 days | 14 | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | 72 hours | 5 | [2] |
| MCF-7 | Breast Cancer | 24 hours | ~6.25 | [9] |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [5] |
| HCT116 | Colorectal Cancer | Not Specified | 10 - 50 | [5] |
Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of this compound needed using its molecular weight (215.03 g/mol ).
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent toxicity.
Cell Viability Assay using Crystal Violet Staining
This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol (100%)
-
Solubilization solution (e.g., 1% SDS in PBS or methanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Acivicin Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Acivicin concentration).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Acivicin dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Crystal Violet Staining:
-
After the incubation period, gently wash the cells twice with 200 µL of PBS per well to remove dead, detached cells.
-
Fix the adherent cells by adding 100 µL of 100% methanol to each well and incubating for 10-15 minutes at room temperature.
-
Aspirate the methanol and let the plate air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water until the excess stain is removed. Invert the plate on a paper towel and allow it to air dry completely.
-
-
Quantification:
-
Add 100 µL of solubilization solution (e.g., 1% SDS or methanol) to each well to dissolve the stain.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (containing only solubilization solution) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the Acivicin concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Acivicin inhibits key enzymes in purine and pyrimidine synthesis.
References
- 1. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Purine and Pyrimidine Metabolism in Human Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer cells ic50: Topics by Science.gov [science.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. The glutamine analog acivicin as antipyrimidine. Studies on the interrelationship between pyrimidine and urea synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Determining the IC50 of Acivicin Hydrochloride in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acivicin hydrochloride is a naturally derived antitumor antibiotic isolated from Streptomyces sviceus.[1][2] As a structural analog of L-glutamine, its primary mechanism of action involves the competitive inhibition of numerous glutamine-dependent enzymes that are crucial for nucleotide biosynthesis.[1][3] This interference with purine and pyrimidine metabolism effectively curtails the proliferation of rapidly dividing cancer cells.[1] More recent studies have also identified aldehyde dehydrogenase 4A1 (ALDH4A1) as a specific target of Acivicin, further contributing to its cytotoxic effects.[1] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of Acivicin, providing a quantitative measure of its potency against various cancer cell lines. This document provides detailed protocols and application notes for determining the IC50 of this compound in cancer cells.
Principle of IC50 Determination
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In the context of cancer cell viability, it is the concentration of this compound that reduces the population of viable cancer cells by half. This is typically determined by exposing cultured cancer cells to a range of drug concentrations and measuring cell viability after a set incubation period using a colorimetric assay, such as the MTT or SRB assay. The resulting data is used to plot a dose-response curve, from which the IC50 value can be calculated.
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the reported IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Assay Used | Reference |
| Hepatocellular Carcinoma | HepG2 | 0.7 | Crystal Violet | [1] |
| Rat Hepatoma | - | 0.5 | Not Specified | [1] |
Note: Further research is required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.
Experimental Protocols
Two common and reliable methods for determining the IC50 of this compound in adherent cancer cell lines are the MTT and SRB assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Protocol 2: SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound in cancer cells.
Discussion
This compound demonstrates potent cytotoxic activity against cancer cells by targeting key metabolic pathways essential for their growth and survival. Its ability to inhibit glutamine-dependent amidotransferases disrupts the synthesis of nucleotides, thereby halting DNA and RNA production.[1][3] The additional inhibition of ALDH4A1 further contributes to its anticancer effects.[1] The provided protocols for MTT and SRB assays offer robust and reproducible methods for quantifying the in vitro efficacy of Acivicin. The choice between the assays may depend on the specific cell line and laboratory resources. It is crucial to maintain consistency in experimental parameters such as cell seeding density, drug incubation time, and assay conditions to ensure reliable and comparable IC50 values. The data presented herein, while limited, provides a starting point for researchers investigating the therapeutic potential of this compound in various cancer models. Further studies are warranted to expand the IC50 database across a wider spectrum of human cancer cell lines.
References
Acivicin Hydrochloride in Pancreatic Carcinoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acivicin hydrochloride, a glutamine antagonist, demonstrates significant anti-proliferative effects in pancreatic carcinoma cell lines. By competitively inhibiting key enzymes in the de novo purine and pyrimidine biosynthesis pathways, Acivicin disrupts nucleotide synthesis, leading to cell cycle arrest and a reduction in cell viability. These application notes provide a comprehensive overview of the effects of this compound on pancreatic cancer cells, including quantitative data on cell proliferation, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on pancreatic carcinoma cell lines.
| Cell Line | Parameter | Value | Reference |
| MiaPaCa-2 | Population Doubling Time | Increased from 20 hr (control) to ~74 hr | [1] |
| MiaPaCa-2 | Treatment Concentration | 50 µM | [1] |
Mechanism of Action
Acivicin acts as a potent inhibitor of several glutamine-dependent amidotransferases, which are crucial for the synthesis of nucleotides.[1][2] By mimicking glutamine, Acivicin binds to the glutamine-binding site of these enzymes, leading to their irreversible inactivation.[2] This inhibition disrupts the de novo synthesis of both purines and pyrimidines, essential components for DNA and RNA replication.[2] The key enzymes inhibited by Acivicin include:
-
Carbamoyl-Phosphate Synthetase II (CPS II): Catalyzes the first and rate-limiting step in de novo pyrimidine synthesis.[3][4][5]
-
CTP Synthetase: Involved in the synthesis of Cytidine Triphosphate (CTP), a crucial component of RNA and a precursor for dCTP for DNA synthesis.[2][6]
-
Amidophosphoribosyltransferase: A key regulatory enzyme in the de novo purine synthesis pathway.[2]
The depletion of nucleotide pools, particularly CTP and GTP, results in the cessation of DNA and RNA synthesis, leading to cell cycle arrest, primarily in the G1/S phase, and subsequent inhibition of cell proliferation.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on pancreatic carcinoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Pancreatic carcinoma cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3, AsPC-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in sterile PBS or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Acivicin. Include a vehicle control (medium with the same concentration of PBS or DMSO used to dissolve Acivicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Pancreatic carcinoma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1][9]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates at a density of 1-2 x 10⁵ cells/well. Allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle enzyme-free cell dissociation solution or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Pancreatic carcinoma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[11][12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[12]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. FITC-Annexin V/PI apoptosis assay [bio-protocol.org]
- 2. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation by acivicin of carbamoyl-phosphate synthetase II of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 5. Inactivation of the amidotransferase activity of carbamoyl phosphate synthetase by the antibiotic acivicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation by acivicin of rat brain CTP and GMP synthetases and depression of CTP and GTP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay [bio-protocol.org]
- 8. 4.3. Measurement of Cell Viability by MTT Assay [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V/PI stain (Apoptosis assay) [bio-protocol.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Cell cycle assay by flow cytometry [bio-protocol.org]
Application Notes and Protocols for Long-Term Storage and Stability of Acivicin Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acivicin hydrochloride is a potent inhibitor of several glutamine-dependent enzymes, including γ-glutamyl transpeptidase (GGT), and has demonstrated anti-tumor and anti-parasitic activities. As a glutamine analog, it interferes with glutamate metabolism.[1] Recent studies have also identified aldehyde dehydrogenase 4A1 (ALDH4A1) as a key target, contributing to its cytotoxic effects.[2][3] The stability and proper storage of this compound solutions are critical for ensuring accurate and reproducible experimental results in research and preclinical development. These application notes provide a comprehensive overview of the recommended storage conditions, and example protocols for assessing the long-term stability of this compound solutions.
**Mechanism of Action
Acivicin functions as an antagonist to glutamine, a critical amino acid in cellular metabolism. Its primary mechanism involves the irreversible inhibition of a range of glutamine-dependent amidotransferases.[2][4] This inhibition disrupts vital metabolic pathways, including purine and pyrimidine synthesis, by blocking enzymes such as CTP synthase, carbamoyl phosphate synthetase II, and XMP aminase.[2] This disruption leads to decreased levels of essential nucleotides like CTP and GTP.[2] Furthermore, Acivicin is a known inhibitor of γ-glutamyl transpeptidase (GGT).[5][6] More recent research has also identified ALDH4A1 as a direct target, with inhibition of its activity contributing to the cytotoxic effects of Acivicin.[2][7]
Storage and Stability Summary
Proper storage of this compound is essential to maintain its integrity and biological activity. The solid form should be stored at 4°C under a nitrogen atmosphere.[5] Once in solution, storage conditions become more critical.
| Solution Type | Storage Temperature | Duration | Special Conditions |
| Stock Solution | -80°C | Up to 6 months | Stored under nitrogen.[5] |
| Stock Solution | -20°C | Up to 1 month | Stored under nitrogen.[5] |
| In-vivo Working Solution | N/A | Use same day | Freshly prepared recommended.[5] |
Note: The stability of this compound solutions can be affected by the solvent used. It is soluble in DMSO (100 mg/mL) and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL).[5] The compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[8]
Experimental Protocols
The following protocols are provided as representative examples for conducting stability studies on this compound solutions. Specific parameters may need to be optimized for individual laboratory conditions and equipment.
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its potential degradation products.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade phosphoric acid and sodium phosphate
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., water or DMSO/saline mixture) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. Method Validation (Abbreviated):
-
Specificity: Analyze blank samples, a solution of the reference standard, and stressed samples to ensure that no interfering peaks co-elute with Acivicin.
-
Linearity: Prepare a series of dilutions from the stock solution and inject them to establish a linear relationship between concentration and peak area.
-
Precision and Accuracy: Perform replicate injections of a known concentration to assess the repeatability and accuracy of the method.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in water or a suitable co-solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the drug solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the HPLC mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method described in Protocol 1.
-
Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of the stressed samples to that of an unstressed control sample.
Conclusion
The stability of this compound solutions is critical for obtaining reliable and consistent results in research and development. The provided storage recommendations should be strictly followed. The example protocols for a stability-indicating HPLC method and a forced degradation study offer a framework for researchers to assess the stability of their own this compound solutions and to identify potential degradation products. It is important to note that these protocols are illustrative and may require optimization for specific laboratory settings and analytical instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Acivicin hydrochloride solubility issues in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with Acivicin hydrochloride in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the hydrochloride salt form of Acivicin, a natural product derived from Streptomyces sviceus.[1][2] As an analog of the amino acid glutamine, its primary mechanism of action is the inhibition of glutamine-dependent enzymes.[3][4] This includes the inhibition of γ-glutamyl transpeptidase (GGT) and various amidotransferases involved in the de novo synthesis of purine and pyrimidine nucleotides.[3][5][6] By blocking these pathways, Acivicin disrupts nucleotide biosynthesis, leading to cytotoxic effects in cancer cells.[6] Recent studies have also shown that it inhibits aldehyde dehydrogenase (ALDH) enzymes, such as ALDH4A1.[3][7]
Q2: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] It is highly soluble in DMSO, though assistance may be required for complete dissolution.[1][6]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution (e.g., 1000x the final working concentration) in high-purity, anhydrous DMSO.[1][3] For example, to prepare a 10 mM stock solution, dissolve 2.15 mg of this compound (MW: 215.03 g/mol ) in 1 mL of DMSO. To aid dissolution, sonication or gentle warming may be necessary.[1][8] Always use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q4: How should I store the stock solution?
Proper storage is critical to maintaining the stability of this compound. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[8]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Store under nitrogen.[1][2] |
| -20°C | Up to 1 month | Store under nitrogen.[1][2] |
Q5: What are the typical working concentrations of this compound in cell culture?
The effective working concentration is cell-line dependent. For example, the IC50 for human HepG2 cells has been reported to be 0.7 µM after 5 days of treatment.[1][2][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem: I observed a precipitate immediately after diluting my DMSO stock solution into the cell culture medium.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.
Table 2: Troubleshooting Immediate Precipitation
| Probable Cause | Recommended Solution |
| High Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤0.5% to avoid solvent toxicity and solubility issues. | Ensure your stock solution is sufficiently concentrated so that the volume added to the medium is minimal. For example, adding 1 µL of a 10 mM stock to 1 mL of medium results in a 10 µM final concentration and a 0.1% DMSO concentration. |
| Rapid Dilution: Adding the stock solution directly into the full volume of medium can cause localized high concentrations and rapid precipitation. | Perform a serial dilution. First, pre-dilute the DMSO stock in a small volume of medium, mixing gently, and then add this intermediate dilution to the final culture volume. |
| Media Temperature: Adding a cold stock solution to room temperature or warm media can sometimes induce precipitation. | Allow the stock solution aliquot to warm to room temperature before adding it to your pre-warmed cell culture medium. |
| Poor Mixing: Insufficient mixing can lead to localized areas of high concentration. | After adding the compound, gently swirl the culture plate or flask to ensure even distribution. Avoid vigorous pipetting which can damage cells. |
Problem: The medium in my culture plates became cloudy or showed crystalline precipitates after a period of incubation.
Precipitation that occurs over time can be due to interactions between the compound and media components, compound instability, or physical changes in the culture environment.
Table 3: Troubleshooting Delayed Precipitation
| Probable Cause | Recommended Solution |
| Interaction with Media Components: Complex media contain salts, amino acids, and proteins that can interact with the compound, reducing its solubility over time. Some components, like calcium salts, are prone to precipitation. | If possible, try a different basal medium (e.g., switch from DMEM to RPMI-1640). Alternatively, reduce the serum concentration if your experiment allows, as serum proteins can sometimes contribute to precipitation. |
| Evaporation of Medium: In long-term experiments, evaporation from culture plates can concentrate all media components, including the compound, pushing it past its solubility limit. | Ensure the incubator has adequate humidity. Use culture plates with tight-fitting lids or seal the plates with gas-permeable tape to minimize evaporation. |
| pH Shift in Medium: Cellular metabolism can cause the pH of the culture medium to change over time. The solubility of this compound may be pH-dependent. | Monitor the color of the phenol red indicator in your medium. If it indicates a significant pH shift, you may need to refresh the medium more frequently or use a medium with a stronger buffering capacity. |
| Compound Degradation: The compound may be unstable in the aqueous environment at 37°C, with degradation products being less soluble. | While specific stability data for Acivicin in media is limited, this is a possibility for many small molecules. If you suspect degradation, consider refreshing the medium containing the compound at regular intervals (e.g., every 24-48 hours). |
Experimental Protocols & Workflows
Protocol: Preparation and Use of this compound in Cell Culture
-
Prepare Stock Solution:
-
Storage:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dilute the stock solution directly into the pre-warmed medium to the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Mix immediately but gently by swirling the flask or pipetting up and down slowly.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the final concentration of this compound to the cells.
-
Return the cells to the incubator.
-
Diagrams
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acivicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | AT125 | U42126 | Natural product | TargetMol [targetmol.com]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Acivicin Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acivicin hydrochloride in vivo. The information is designed to help mitigate toxicity and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in vivo?
A1: The primary and dose-limiting toxicity of this compound is Central Nervous System (CNS) toxicity.[1][2][3] This is characterized by a range of reversible neurological symptoms, including lethargy, somnolence, confusion, disorientation, ataxia (loss of coordination), personality changes, hallucinations, and nightmares.[1][4]
Q2: What is the mechanism behind Acivicin-induced toxicity?
A2: Acivicin is an analog of the amino acid glutamine.[2] Its toxicity stems from its ability to competitively inhibit glutamine-dependent enzymes that are crucial for the synthesis of purines and pyrimidines, essential components of DNA and RNA.[5][6][7] Key inhibited enzymes include CTP synthetase, carbamoyl phosphate synthetase II, and XMP aminase.[6][7] This disruption of cellular metabolism is thought to be the basis for both its anti-tumor activity and its toxic side effects.[2] More recent research has also identified aldehyde dehydrogenase 4A1 (ALDH4A1) as a target of Acivicin.[6] The neurotoxic effects may be linked to an increase in the neurotransmitter gamma-aminobutyric acid (GABA) in certain regions of the brain.[4]
Q3: How can CNS toxicity from this compound be mitigated in vivo?
A3: A primary strategy to mitigate CNS toxicity is the concomitant intravenous infusion of a balanced amino acid solution, such as 10% Aminosyn.[8][3] This approach is based on the hypothesis that Acivicin enters the brain via a saturable amino acid transport system.[8] By increasing the concentration of other amino acids in the plasma, particularly large neutral amino acids like leucine, isoleucine, phenylalanine, and valine, the uptake of Acivicin into the CNS can be competitively inhibited.[8] This method has been shown to significantly reduce Acivicin levels in the brain and allows for the administration of higher, more therapeutically effective doses of the drug.[8][3][9]
Q4: What other toxicities have been observed with this compound?
A4: In addition to CNS toxicity, other reported toxicities include gastrointestinal issues such as vomiting and diarrhea, as well as myelosuppression (a decrease in the production of blood cells).[5] At higher doses, dose-related neutropenia (low neutrophils) and thrombocytopenia (low platelets) have been observed, even with amino acid co-infusion.[3]
Q5: Does the co-infusion of amino acids affect the anti-tumor efficacy of Acivicin?
A5: Studies in mouse models with L1210 leukemia and MX-1 human mammary carcinoma have shown that concomitant treatment with an amino acid solution did not alter the anti-tumor efficacy of Acivicin.[8]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpectedly Severe CNS Toxicity at a Given Dose
| Potential Cause | Troubleshooting Step |
| Individual subject variability in drug metabolism or blood-brain barrier permeability. | 1. Ensure that a standardized, healthy, and genetically similar cohort of animals is used. 2. Consider implementing a dose-escalation study in a small subset of animals to determine the maximum tolerated dose (MTD) in your specific model. |
| Inadequate amino acid co-infusion. | 1. Verify the concentration and composition of the amino acid solution. A 10% solution containing a balanced profile of essential amino acids is recommended.[8][3] 2. Confirm the timing and duration of the co-infusion. The amino acid solution should be administered before, during, and after the Acivicin infusion to ensure competitive inhibition at the blood-brain barrier.[8][9] |
| Synergistic toxic effects with other administered agents. | 1. Review all co-administered compounds for known neurotoxic properties. 2. If possible, stagger the administration of other agents to avoid peak plasma concentration overlap with Acivicin. |
Issue 2: High Incidence of Gastrointestinal or Hematological Toxicity
| Potential Cause | Troubleshooting Step |
| Acivicin dose is too high, even with amino acid co-infusion. | 1. While amino acid co-infusion primarily mitigates CNS toxicity, it may not fully abrogate other systemic toxicities.[3] 2. Reduce the dose of Acivicin and re-evaluate the therapeutic window in your model. |
| Dehydration or poor nutritional status of the animals. | 1. Ensure animals are well-hydrated and have free access to food and water. 2. Monitor body weight and overall health status daily. Provide supportive care as needed. |
Data Presentation
The following tables summarize quantitative data from in vivo studies of this compound, illustrating the impact of amino acid co-infusion on toxicity and pharmacokinetics.
Table 1: Maximum Tolerated Dose (MTD) of Acivicin with and without Amino Acid Co-infusion
| Administration Schedule | Treatment Group | Maximum Tolerated Dose (MTD) | Primary Dose-Limiting Toxicity | Reference |
| 72-hour continuous i.v. infusion | Acivicin alone | 30 mg/m²/day | CNS Toxicity | [5] |
| 72-hour continuous i.v. infusion | Acivicin + 10% Aminosyn | 50 mg/m²/day | CNS Toxicity | [3][5] |
| 24-hour continuous i.v. infusion | Acivicin alone | 160 mg/m² | CNS Toxicity | [1][10] |
Table 2: Pharmacokinetic Parameters of Acivicin
| Treatment Group | Acivicin Dose | Plasma Steady-State Concentration (Css) | Key Findings | Reference |
| Acivicin + 10% Aminosyn | 25 mg/m²/day | 0.44 µg/mL (range: 0.28-0.59) | Dose escalation was possible with amino acid co-infusion. | [5] |
| Acivicin + 10% Aminosyn | 50 mg/m²/day | 1.06 µg/mL (range: 0.64-1.5) | Css at the MTD with amino acids was not significantly higher than previously reported values for Acivicin alone at a lower MTD. | [5] |
| Acivicin alone (72-hr infusion) | 90 mg/m² (unacceptable toxicity) | > 0.9 µg/mL for > 16 hrs | CNS toxicity correlated with sustained plasma levels above 0.9 µg/mL. | [11] |
Table 3: Effect of Amino Acid Co-infusion on Acivicin Brain Concentration in a Feline Model
| Treatment Group | Acivicin Brain Tissue Levels | Outcome | Reference |
| Saline-infused (control) | 100% | Marked behavioral changes | [8] |
| Aminosyn-infused | 13% of control | Prevention of CNS symptoms in 6 of 8 cats | [8] |
Experimental Protocols
Protocol 1: Mitigation of Acivicin-Induced CNS Toxicity in a Feline Model
This protocol is adapted from studies demonstrating the protective effect of amino acid co-infusion against Acivicin-induced neurotoxicity in cats.[8][9]
Materials:
-
This compound
-
Sterile saline for injection
-
10% Aminosyn solution (a commercially available mixture of 16 amino acids, not containing glutamine, glutamate, aspartate, or cysteine)
-
Infusion pumps
-
Catheters for intravenous administration
Procedure:
-
Animal Preparation: Acclimate adult cats to the experimental setting. On the day of the experiment, place an intravenous catheter for drug and fluid administration.
-
Amino Acid Infusion (Pre-treatment): Initiate a constant-rate intravenous infusion of 10% Aminosyn solution. The infusion should be maintained for 4 hours prior to the administration of Acivicin.
-
Acivicin Administration: Administer Acivicin at the desired dose.
-
Amino Acid Infusion (Post-treatment): Continue the constant-rate intravenous infusion of 10% Aminosyn for 18 hours following the administration of Acivicin.
-
Control Group: A control group should receive a constant-rate intravenous infusion of sterile saline for the same duration (4 hours prior to and 18 hours after Acivicin administration).
-
Monitoring: Observe the animals for signs of CNS toxicity, such as ataxia, sedation, and somnolence, at regular intervals after Acivicin treatment.
Protocol 2: Mitigation of Acivicin-Induced CNS Toxicity in Human Clinical Trials (for reference)
This protocol is based on a Phase I clinical trial and is provided for informational purposes for researchers designing pre-clinical studies.[3][5]
Procedure:
-
A concomitant 96-hour intravenous infusion of a 10% amino acid mixture (Aminosyn) is administered.
-
Simultaneously, Acivicin is administered as a 72-hour continuous intravenous infusion.
-
Dose escalation of Acivicin is performed in cohorts of patients to determine the MTD with the amino acid co-infusion.
Visualizations
Signaling Pathway: Proposed Mechanism of Acivicin-Induced Neurotoxicity
Caption: Proposed pathway of Acivicin-induced neurotoxicity and its mitigation.
Experimental Workflow: Mitigating Acivicin Toxicity In Vivo
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I and pharmacological study of the glutamine antagonist acivicin with the amino acid solution aminosyn in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of central nervous system toxicity of the antitumor antibiotic acivicin by concomitant infusion of an amino acid mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I and pharmacological study of acivicin by 24-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial and pharmacokinetics of acivicin administered by 72-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Acivicin hydrochloride concentration for cell viability assay
Welcome to the technical support center for Acivicin hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product originally isolated from Streptomyces sviceus. It is a structural analog of L-glutamine and functions as a glutamine antagonist.[1][2] Its primary mechanism of action involves the irreversible inhibition of glutamine-dependent enzymes, such as γ-glutamyl transpeptidase (GGT) and various amidotransferases involved in purine and pyrimidine biosynthesis.[1][3][4] By interfering with these pathways, Acivicin disrupts essential cellular processes, leading to its anti-cancer and anti-parasitic properties.[3]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Based on published data, a reasonable starting concentration range for this compound in a cell viability assay is between 0.1 µM and 50 µM.[3][5] The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and experimental duration. For example, in human HepG2 cells, an IC50 of 0.7 µM has been reported after a 5-day incubation period.[3][6]
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[3] Stock solutions are typically prepared in a solvent like DMSO. For in vivo studies, a specific formulation involving a mixture of DMSO, PEG300, Tween-80, and saline can be used.[7]
Q4: What are the known targets of Acivicin in cancer cells?
While initially known for inhibiting glutamine-dependent amidotransferases, recent proteomic studies have identified additional targets.[6] In cancer cells, Acivicin has been shown to bind to and inhibit aldehyde dehydrogenase 4A1 (ALDH4A1), and its cytotoxic effects may be linked to the downregulation of this enzyme.[6] Carboxylesterase 1 (CES1) has also been identified as a target.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough mixing of this compound dilutions before adding to the wells. |
| No significant decrease in cell viability, even at high concentrations | The cell line may be resistant to Acivicin. The incubation time may be too short. The drug may have degraded. | Use a positive control known to induce cell death in your cell line to validate the assay. Extend the incubation period (e.g., up to 5 days, as some studies have shown time-dependent effects).[6] Prepare fresh dilutions of this compound from a properly stored stock solution. |
| Complete cell death across all concentrations | The starting concentration of Acivicin is too high for the specific cell line. Calculation error during dilution. | Perform a broader dose-response experiment starting from a much lower concentration (e.g., in the nanomolar range). Double-check all calculations for the dilution series. |
| Inconsistent results between experiments | Variations in cell passage number, confluency at the time of treatment, or incubation conditions. | Use cells within a consistent and low passage number range. Seed cells to reach a specific confluency (e.g., 70-80%) before adding the drug. Ensure consistent incubation times and conditions (temperature, CO2, humidity). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Crystal Violet Assay
This protocol is adapted from a study on HepG2 cells.[6]
Materials:
-
This compound
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HepG2 cells (or other cell line of interest)
-
Complete cell culture medium
-
96-well flat-bottom plates
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Crystal violet solution (0.1% in water)
-
Glutaraldehyde solution (11%)
-
Acetic acid (10%)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 6,000 cells per well in a 96-well plate in 100 µL of complete medium and culture for 12 hours.
-
Compound Preparation: Prepare a 100x stock of this compound in DMSO. Create a dilution series in the complete culture medium.
-
Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Cell Fixation: Add 10 µL of 11% glutaraldehyde solution to each well and incubate at room temperature for 30 minutes.
-
Staining: Remove the glutaraldehyde solution and wash the wells gently with water. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water (e.g., 10 times) until the background is clear. Air dry the plate overnight.
-
Solubilization: Add 100 µL of 10% acetic acid to each well and incubate at room temperature to dissolve the stain.
-
Measurement: Measure the optical density at 590 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | IC50 (µM) | Incubation Time | Assay Method | Reference |
| Human HepG2 | 0.7 | 5 days | Crystal Violet | [3][6] |
| Human Pancreatic Carcinoma (MIA PaCa-2) | 5 | 72 hours | Not specified | [2] |
| Rat Hepatoma | 0.5 | 7 days | Not specified | [6] |
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Acivicin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting Acivicin hydrochloride instability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of Acivicin hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hydrochloride salt of Acivicin, a natural product derived from Streptomyces sviceus. It functions as an antagonist of the amino acid glutamine.[1] Its primary mechanism of action involves the irreversible inhibition of glutamine-dependent amidotransferases, which are crucial enzymes in the biosynthesis of nucleotides and amino acids.[2] Acivicin also exhibits inhibitory effects on γ-glutamyl transpeptidase (GGT).[3] The molecule's reactive 4-chloroisoxazole ring allows it to form a covalent bond with nucleophilic residues, such as cysteine, in the active sites of target enzymes, leading to their inactivation.[1][4]
Q2: Why is the stability of this compound in aqueous solutions a concern?
The inherent chemical reactivity of the 4-chloroisoxazole motif, which is essential for its biological activity, also makes this compound susceptible to degradation in aqueous environments.[1] Factors such as pH, temperature, and light can influence the rate of its degradation, potentially leading to a loss of potency and the formation of unknown degradation products. This can compromise the accuracy and reproducibility of experimental results.
Q3: How should this compound be stored to ensure its stability?
To maintain its integrity, solid this compound should be stored in a tightly sealed container, protected from moisture, and kept at low temperatures, typically -20°C for long-term storage. Once in solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Storage under an inert nitrogen atmosphere is also advised to prevent oxidative degradation.
Troubleshooting Guide
Issue 1: Precipitation or low solubility of this compound in aqueous buffer.
-
Question: I am observing precipitation when trying to dissolve this compound in my aqueous experimental buffer. How can I improve its solubility?
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Answer: this compound can have limited solubility in purely aqueous solutions. To enhance solubility, consider the following strategies:
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Co-solvents: Prepare a stock solution in an organic solvent such as DMSO first, and then dilute it into your aqueous buffer. For in vivo studies, complex solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, exploring a slightly acidic pH might improve solubility. However, be mindful that pH can also affect stability.
-
Issue 2: Loss of biological activity of this compound solution over a short period.
-
Question: My this compound solution seems to be losing its inhibitory activity even when stored at 4°C for a day. What could be the cause and how can I prevent it?
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Answer: This loss of activity is likely due to the chemical degradation of this compound in the aqueous solution. Several factors could be contributing to this instability:
-
Hydrolysis: The isoxazole ring in Acivicin is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. The rate of hydrolysis is also temperature-dependent.
-
Recommendation: Prepare fresh solutions immediately before use. If a solution must be stored, even for a short period, keep it on ice and protected from light. For longer-term storage of stock solutions, freezing at -20°C or -80°C is recommended. Avoid storing working solutions at 4°C for extended periods.
-
-
pH of the Buffer: Extreme pH values can accelerate the degradation of many pharmaceutical compounds.
-
Recommendation: Whenever possible, maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7), where many drugs exhibit maximum stability. However, the optimal pH for this compound stability has not been specifically reported and may need to be determined empirically.
-
-
Presence of Nucleophiles: Buffers containing nucleophilic species (e.g., Tris buffer) could potentially react with the electrophilic center of Acivicin, leading to its inactivation.
-
Recommendation: Consider using non-nucleophilic buffers such as phosphate or HEPES buffers.
-
-
Issue 3: Inconsistent experimental results with different batches of this compound solution.
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Question: I am observing significant variability in my experimental outcomes when using different preparations of this compound solutions. What could be the reason for this inconsistency?
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Answer: Inconsistent results often stem from variations in the actual concentration of active this compound due to degradation.
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Inconsistent Solution Preparation: Ensure a standardized and reproducible protocol for preparing the solution is followed every time.
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Degradation During Storage: As mentioned, storing aqueous solutions of this compound can lead to a gradual loss of the active compound.
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Recommendation: The most reliable approach is to prepare the solution fresh from solid material for each experiment. If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.
-
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical degradation of susceptible compounds.
-
Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil during preparation, storage, and experimentation.
-
-
Data Summary
Table 1: Solubility of this compound
| Solvent System | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL | MCE Data Sheet |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | MCE Data Sheet |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | MCE Data Sheet |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Tightly sealed, protected from moisture |
| Stock Solution | -20°C or -80°C | Up to 1 month (-20°C), Up to 6 months (-80°C) | Aliquoted, avoid freeze-thaw cycles, under nitrogen |
| Working Solution | On ice | For immediate use | Protected from light |
Experimental Protocols
Protocol 1: Forced Degradation Study (General Protocol)
A forced degradation study can help identify the degradation products and the degradation pathways of this compound. This is a general protocol that should be adapted based on preliminary stability results.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH under the same temperature and time conditions as the acid hydrolysis.
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to quantify the remaining this compound and to detect the formation of degradation products.[5][6]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action of Acivicin leading to cytotoxicity.
Caption: Factors, consequences, and mitigation of Acivicin instability.
References
- 1. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for acivicin inactivation of triad glutamine amidotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Acivicin Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of Acivicin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Acivicin is a glutamine analog that acts as an irreversible inhibitor of glutamine-dependent amidotransferases.[1][2][3][4] Its 4-chloroisoxazole motif is electrophilic and reacts with nucleophilic serine or cysteine residues in the active sites of target enzymes, leading to covalent modification and inactivation.[1]
Q2: What are the known on-target enzymes of Acivicin?
Historically, Acivicin has been shown to target several enzymes involved in purine and pyrimidine metabolism, including:
Q3: What are the primary identified off-targets of Acivicin that may contribute to its toxicity?
Recent proteomic studies have identified Aldehyde Dehydrogenase 4 Family Member A1 (ALDH4A1) and Carboxylesterase 1 (CES1) as significant off-targets of Acivicin, likely contributing to its cytotoxic effects.[1]
Q4: How does Acivicin's inhibition of its off-targets lead to cytotoxicity?
Inhibition of ALDH4A1, a key enzyme in proline metabolism, can disrupt cellular homeostasis and may induce apoptosis.[12][13] Inhibition of CES1 can alter lipid metabolism and signaling, potentially leading to cellular stress and dysfunction.[14][15][16][17][18]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of Acivicin against its on-targets, off-targets, and its effect on cell proliferation.
| On-Target Enzyme Inhibition | Inhibitor | Enzyme Source | Ki / IC50 | Reference |
| Gamma-glutamyltranspeptidase (HpGT) | Acivicin | Helicobacter pylori | KI = 19.7 µM | [7][8] |
| Gamma-glutamyltranspeptidase (gGT) | Acivicin | Bovine | IC50 = 0.3 mM | [1] |
| CTP Synthetase (PyrG) | Acivicin | Streptococcus pneumoniae | IC50 = 1.2 µM | [19] |
| GMP Synthetase (GMPS) | Acivicin | Trypanosoma brucei | Apparent IC50 = 26 µM | [11] |
| Off-Target Enzyme Inhibition | Inhibitor | Enzyme | IC50 | Reference |
| Acivicin | ALDH4A1 | Human | 5.4 µM | |
| Acivicin derivative (ACV1) | ALDH4A1 | Human | 0.7 µM | [1] |
| Cell Growth Inhibition | Cell Line | Incubation Time | IC50 | Reference |
| Acivicin | HepG2 (Human Hepatoma) | 5 days | 0.7 µM | [1] |
| Acivicin | Rat Hepatoma | 7 days | 0.5 µM | [1] |
| Acivicin derivative (ACV1) | HepG2 (Human Hepatoma) | 5 days | 14 µM | [1] |
| Acivicin derivative (ACV2) | HepG2 (Human Hepatoma) | 5 days | 1.6 µM | [1] |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol outlines a general workflow for identifying covalent targets of Acivicin using a clickable probe analog.
Objective: To identify proteins that are covalently modified by an Acivicin probe in a complex proteome.
Materials:
-
Acivicin probe with a clickable handle (e.g., alkyne)
-
Cell line of interest (e.g., HepG2)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Azide-biotin tag
-
Click chemistry reaction components (Copper(I) catalyst, ligand)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation and software for proteomic analysis
Workflow:
Protocol Steps:
-
Probe Labeling: Treat cultured cells with the Acivicin-alkyne probe for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteome.
-
Click Chemistry: To the cell lysate, add the azide-biotin tag and the click chemistry reaction components to attach biotin to the probe-labeled proteins.
-
Enrichment: Incubate the lysate with streptavidin beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Digestion: Perform an on-bead tryptic digestion to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were covalently modified by the Acivicin probe.
siRNA Knockdown for Off-Target Validation
This protocol describes how to use siRNA to validate whether the inhibition of a potential off-target protein is responsible for an observed phenotype.
Objective: To determine if the knockdown of a specific off-target protein mimics the cytotoxic effects of Acivicin.
Materials:
-
siRNA targeting the gene of interest (e.g., ALDH4A1 or CES1)
-
Non-targeting control siRNA
-
Transfection reagent
-
Cell line of interest
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
-
Western blot reagents to confirm protein knockdown
Workflow:
Protocol Steps:
-
Cell Seeding: Plate cells at an appropriate density.
-
Transfection: Transfect cells with either the siRNA targeting the gene of interest or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.
-
Phenotypic Assay: Assess the effect of the knockdown on cell viability or another relevant phenotype. Compare this to the effect of Acivicin treatment on control cells.
-
Validation of Knockdown: Harvest a parallel set of cells to confirm the reduction in the target protein level by Western blotting.
Signaling Pathways
ALDH4A1 and Proline Metabolism
ALDH4A1 is a mitochondrial enzyme that plays a crucial role in the catabolism of proline. Its inhibition by Acivicin can lead to the accumulation of its substrate, pyrroline-5-carboxylate (P5C), which can be cytotoxic and induce apoptosis.
CES1 and Lipid Metabolism
CES1 is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides and cholesterol esters. Its inhibition can disrupt lipid homeostasis, leading to altered lipid signaling and potentially contributing to cellular dysfunction.
References
- 1. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined, functional genomic-biochemical approach to intermediary metabolism: interaction of acivicin, a glutamine amidotransferase inhibitor, with Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for acivicin inactivation of triad glutamine amidotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of acivicin-inhibited gamma-glutamyltranspeptidase reveals critical roles for its C-terminus in autoprocessing and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. ALDH4A1 aldehyde dehydrogenase 4 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 16. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatic carboxylesterase 1 is essential for both normal and farnesoid X receptor-controlled lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a compound that acts as a bacterial PyrG (CTP synthase) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Acivicin Hydrochloride Dose-Response Curve Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acivicin hydrochloride. It is designed to help you overcome common challenges encountered during dose-response experiments and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing high variability between my replicates?
A1: High variability can obscure the true dose-response relationship. Several factors can contribute to this issue:
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps.
-
Pipetting Errors: Small volume inaccuracies, especially during serial dilutions, can lead to significant concentration errors.[1] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate solutes and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.
-
Assay Timing and Reagent Addition: Ensure that the timing of reagent addition and incubation periods are consistent across all plates and replicates.[2]
Q2: My dose-response curve is flat. Why am I not observing any effect of Acivicin?
A2: A flat curve indicates a lack of response to the compound. Consider the following possibilities:
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. Acivicin's IC50 can vary between cell lines; for example, it's reported as 0.7 µM in HepG2 cells.[3] Consult the literature for typical effective concentrations in your model system and consider testing a broader, logarithmic range of doses.[4]
-
Compound Instability or Insolubility: Acivicin solutions should be stored properly, typically at -80°C for long-term storage (up to 6 months) and -20°C for shorter periods (up to 1 month), preferably under nitrogen.[3] Poor solubility in your cell culture medium can also limit its effective concentration.[5][6][7]
-
Cell Line Resistance: The chosen cell line may be inherently resistant to Acivicin's mechanism of action.
-
Assay Choice: The selected assay may not be sensitive enough to detect the biological effect of Acivicin. For example, a cytotoxicity assay may not show an effect if the compound is cytostatic rather than cytotoxic at the tested concentrations.
Q3: The slope of my dose-response curve is very shallow or steep. What does this mean?
A3: The slope of the curve, often referred to as the Hill slope, provides information about the drug-target interaction.
-
Shallow Slope (Hill Slope < 1): This can indicate positive cooperativity, multiple binding sites, or experimental artifacts such as compound degradation or non-equilibrium conditions.
-
Steep Slope (Hill Slope > 1): This suggests negative cooperativity or a very sensitive, switch-like biological response.
-
Standard Slope (Hill Slope ≈ 1): This is typical for a drug binding to a single site with a 1:1 stoichiometry.[8]
If the slope is unexpected, review your experimental setup, ensure sufficient incubation time for the drug to reach equilibrium, and verify the purity of your this compound.
Q4: My calculated IC50 value is significantly different from published data. What could be the cause?
A4: Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions:[9]
-
Cell Line Differences: Cell lines, even from the same origin, can diverge over time and passages. Factors like passage number and cell health can significantly impact drug sensitivity.[2]
-
Culture Conditions: The composition of the cell culture medium, particularly the concentration of amino acids, can affect Acivicin's activity as it competes with glutamine for cellular uptake.[10]
-
Assay Duration: The length of drug exposure can influence the apparent IC50. Longer incubation times may lead to lower IC50 values.[9]
-
Data Analysis: Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic curve) to fit your data.[8][11] Constraining parameters like the top and bottom plateaus of the curve without proper justification can skew the results.[4][8]
Q5: I am observing a U-shaped or biphasic dose-response curve. How do I interpret this?
A5: A biphasic response, where the effect reverses at higher concentrations, can be complex. Potential causes include:
-
Off-Target Effects: At higher concentrations, Acivicin may interact with secondary targets, leading to unexpected biological responses.
-
Cytotoxicity: The assay may be detecting general cytotoxicity at high concentrations, which can confound the specific inhibitory effect being measured.
-
Compound Properties: At high concentrations, the compound may precipitate out of solution or form aggregates, leading to artifacts.
To investigate this, consider using a secondary assay to confirm the primary findings and carefully observe the cells for signs of precipitation or toxicity at high concentrations.
Data Presentation
Clear presentation of dose-response data is crucial for interpretation and comparison.
Table 1: Example Raw Data for Acivicin Dose-Response Experiment
| Acivicin Conc. (µM) | Log(Conc.) | Response (Well 1) | Response (Well 2) | Response (Well 3) | Average Response | % Inhibition |
| 0 (Control) | - | 1.254 | 1.288 | 1.271 | 1.271 | 0.0% |
| 0.01 | -2.00 | 1.249 | 1.265 | 1.258 | 1.257 | 1.1% |
| 0.1 | -1.00 | 1.101 | 1.123 | 1.115 | 1.113 | 12.4% |
| 1 | 0.00 | 0.645 | 0.688 | 0.659 | 0.664 | 47.8% |
| 10 | 1.00 | 0.211 | 0.234 | 0.225 | 0.223 | 82.4% |
| 100 | 2.00 | 0.155 | 0.162 | 0.158 | 0.158 | 87.6% |
Table 2: Summary of Dose-Response Curve Parameters
| Parameter | Value | 95% Confidence Interval |
| IC50 | 1.15 µM | 0.98 - 1.32 µM |
| Hill Slope | -1.2 | -1.05 to -1.35 |
| Top Plateau | 100% | 98% - 102% |
| Bottom Plateau | 2.5% | 1.5% - 3.5% |
| R² | 0.995 | N/A |
Experimental Protocols & Visualizations
Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of Acivicin on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Store as recommended.[3]
-
Perform serial dilutions to create a range of working concentrations.
-
Remove the old medium from the cells and add 100 µL of medium containing the appropriate concentration of Acivicin or vehicle control.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a reference wavelength (e.g., 690 nm).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a positive control/no-cell control (100% inhibition).
-
Plot the percent inhibition against the log of the Acivicin concentration.
-
Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC50.
-
Diagrams
Caption: A logical workflow for troubleshooting common dose-response curve issues.
Caption: Acivicin inhibits glutamine amidotransferases, disrupting nucleotide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. evonik.com [evonik.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. graphpad.com [graphpad.com]
- 9. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming resistance to Acivicin hydrochloride in cancer cells
Welcome to the technical support center for researchers utilizing Acivicin hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your cancer cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a glutamine analog that competitively inhibits a range of glutamine-dependent enzymes crucial for nucleotide biosynthesis.[1] By mimicking glutamine, it covalently modifies and inactivates key enzymes such as GMP synthetase and CTP synthetase, leading to the depletion of guanosine and cytidine nucleotide pools and subsequent inhibition of DNA and RNA synthesis.[2][3]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the common mechanisms of resistance?
A2: Resistance to this compound can develop through several mechanisms:
-
Reduced Drug Uptake: A primary mechanism of resistance is the decreased transport of Acivicin into the cancer cell. This can be due to mutations or downregulation of the specific amino acid transporters responsible for its uptake.[4]
-
Metabolic Reprogramming: Cancer cells can adapt to the inhibition of glutamine metabolism by upregulating alternative metabolic pathways, such as glycolysis or fatty acid oxidation, to generate energy and essential metabolites.[5]
-
Target Enzyme Amplification: Increased expression of the target enzymes, such as GMP synthase, can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.[4]
-
Activation of Survival Pathways: Signaling pathways such as mTORC1 and STAT3 can be activated to promote cell proliferation and survival, counteracting the effects of Acivicin.[6]
Q3: Can this compound be used in combination with other anti-cancer agents?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of Acivicin and overcome resistance. Synergistic effects have been observed when Acivicin is combined with:
-
Other Chemotherapeutics: Cisplatin has been shown to enhance the inhibitory effects of Acivicin on thymidylate synthesis.
-
Metabolic Inhibitors: Targeting compensatory metabolic pathways with drugs like metformin (a glycolysis inhibitor) can prevent cancer cells from escaping the effects of glutamine blockade.[5]
-
Signaling Pathway Inhibitors: Inhibitors of the mTOR and EGFR signaling pathways have shown synergistic effects with glutamine antagonists.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental replicates | Inconsistent cell seeding density. Cell line instability or heterogeneity. Inconsistent drug concentration due to improper mixing. | Ensure uniform cell seeding by thoroughly resuspending cells before plating. Perform regular cell line authentication and check for mycoplasma contamination. Vortex this compound stock solutions before each use. |
| Loss of this compound activity in solution | The 4-chloroisoxazole motif in Acivicin is reactive.[2] Degradation of the compound due to improper storage. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below. |
| Unexpected cytotoxicity in control cells | Off-target effects of this compound. High sensitivity of the cell line to glutamine deprivation. | Perform a dose-response curve to determine the optimal concentration with a clear therapeutic window. Ensure the cell culture medium has adequate glutamine levels for baseline experiments. |
| Acquired resistance to this compound in long-term cultures | Upregulation of compensatory metabolic pathways.[5] Decreased expression of amino acid transporters.[4] Activation of pro-survival signaling pathways.[6][7] | Analyze the metabolic profile of resistant cells to identify upregulated pathways and consider combination therapy with inhibitors of these pathways. Quantify the expression of relevant amino acid transporters (e.g., via qPCR or western blot). Assess the activation state of pathways like mTOR and STAT3 in resistant vs. sensitive cells. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins in key signaling pathways (e.g., p-STAT3, STAT3, p-mTOR, mTOR) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Concepts
This compound's Mechanism of Action
Caption: Acivicin enters the cell and inhibits key enzymes in nucleotide synthesis.
Major Pathways of this compound Resistance
Caption: Key mechanisms by which cancer cells develop resistance to Acivicin.
Experimental Workflow for Investigating Acivicin Resistance
Caption: A workflow for studying and overcoming Acivicin resistance in vitro.
References
- 1. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decreased glutamate transport in acivicin resistant Leishmania tarentolae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 6. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Acivicin Hydrochloride Stability: A Technical Guide for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of acivicin hydrochloride in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term storage of this compound powder, a temperature of -20°C is recommended, which can maintain stability for at least two years.[1]
Q2: How should I prepare stock solutions of this compound in DMSO?
This compound is soluble in DMSO. It is recommended to prepare stock solutions at a high concentration (e.g., 10 mM) to maximize stability. The stability of compounds in DMSO can be influenced by the water content of the solvent; therefore, using anhydrous DMSO is advisable.[2] For short-term storage of stock solutions, -20°C is suitable for up to one month, while for longer-term storage of up to six months, -80°C is recommended.[3]
Q3: Is this compound stable in PBS?
Acivicin is soluble in PBS (pH 7.2) at a concentration of 1.4 mg/mL.[1] However, the stability of compounds in aqueous solutions like PBS can be pH-dependent. It is crucial to determine the stability of this compound in your specific PBS formulation and experimental conditions.
Q4: Can I subject my this compound solutions to multiple freeze-thaw cycles?
The impact of freeze-thaw cycles on compound stability is highly specific to the compound itself.[2] While some compounds are resistant, others may degrade. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If you suspect instability, it is recommended to prepare fresh solutions from powder.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results with this compound. | Degradation of the compound in the stock or working solution. | Prepare fresh stock solutions from powder. Perform a stability test of your solution under your experimental conditions (see Experimental Protocols section). Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Precipitate observed in the this compound solution upon thawing. | The solubility limit may have been exceeded at lower temperatures. | Gently warm the solution and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or low solubility. Consider preparing a fresh, more dilute solution. |
| Loss of biological activity over time. | Chemical instability of this compound in the chosen solvent and storage conditions. | Verify the stability of your solution using an analytical method like HPLC (see Experimental Protocols section). Adjust storage conditions (e.g., lower temperature, protection from light) or prepare fresh solutions more frequently. |
Stability Data Summary
Table 1: Hypothetical Stability of this compound in DMSO at Different Temperatures
| Temperature | Concentration | % Remaining after 24h | % Remaining after 7 days | % Remaining after 30 days |
| Room Temp (20-25°C) | 10 mM | 95% | 80% | 60% |
| 4°C | 10 mM | 99% | 95% | 85% |
| -20°C | 10 mM | >99% | >99% | 98% |
| -80°C | 10 mM | >99% | >99% | >99% |
Table 2: Hypothetical Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Temperature | Concentration | % Remaining after 1h | % Remaining after 8h | % Remaining after 24h |
| 37°C | 1 mg/mL | 90% | 70% | 40% |
| Room Temp (20-25°C) | 1 mg/mL | 98% | 90% | 75% |
| 4°C | 1 mg/mL | >99% | 98% | 92% |
Experimental Protocols
Protocol: Determining the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify the stability of this compound in solution over time.
1. Materials:
- This compound
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare a 1 mg/mL working solution of this compound in PBS (pH 7.4).
- Filter all solutions through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The exact gradient will need to be optimized for good peak shape and separation from any degradation products.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for absorbance maxima of acivicin).
- Injection Volume: 10 µL.
- Column Temperature: 25°C.
4. Stability Study Procedure:
- Time Zero (T=0): Immediately after preparing the DMSO and PBS solutions, inject a sample into the HPLC to determine the initial peak area of this compound.
- Incubation: Store aliquots of the prepared solutions at the desired temperatures (e.g., 37°C, room temperature, 4°C, -20°C).
- Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours, and then daily or weekly), remove an aliquot from each storage condition.
- Analysis: Analyze the samples by HPLC. Record the peak area of the this compound peak.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Signaling Pathway of Acivicin Action
Caption: Mechanism of action of Acivicin.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining Acivicin stability.
References
- 1. The glutamine analog acivicin as antipyrimidine. Studies on the interrelationship between pyrimidine and urea synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Acivicin Hydrochloride vs. L-DON: A Comparative Guide for Cancer Researchers
In the landscape of cancer research, targeting metabolic pathways essential for tumor growth is a key strategy. Both Acivicin hydrochloride and 6-Diazo-5-oxo-L-norleucine (L-DON) are glutamine antagonists that have been investigated for their anticancer properties. This guide provides a detailed comparison of these two compounds, summarizing their mechanisms of action, experimental data, and associated toxicities to aid researchers in drug development and experimental design.
At a Glance: Key Differences
| Feature | This compound | L-DON (6-Diazo-5-oxo-L-norleucine) |
| Primary Mechanism | Glutamine antagonist, potent inhibitor of enzymes like CTP synthetase and carbamoyl-phosphate synthetase II.[1] | Broad-spectrum glutamine antagonist, inhibiting multiple glutamine-utilizing enzymes.[2] |
| Primary Toxicity | Neurotoxicity (e.g., lethargy, confusion).[3][4] | Gastrointestinal toxicity (e.g., nausea, vomiting, diarrhea).[5] |
| Clinical Status | Investigated in clinical trials, but development hindered by toxicity.[1] | Investigated in early clinical trials; recent focus on prodrug development to mitigate toxicity.[2] |
| Notable Feature | Shows activity in various mouse tumor models including leukemias and carcinomas.[6] | Prodrugs like DRP-104 and JHU-083 are being developed to improve tumor targeting and reduce side effects.[7][8][9] |
Mechanism of Action
Both Acivicin and L-DON function as glutamine analogs, competitively inhibiting enzymes that utilize glutamine for the biosynthesis of nucleotides, the building blocks of DNA and RNA. By disrupting these pathways, they effectively halt the proliferation of rapidly dividing cancer cells.
This compound: This compound is a potent inhibitor of several key enzymes in the purine and pyrimidine biosynthesis pathways.[3] Notably, it targets CTP synthetase and carbamoyl-phosphate synthetase II.[10][1] The inhibition of these enzymes leads to a depletion of essential nucleotides, thereby inducing cell cycle arrest and apoptosis.
L-DON: L-DON has a broader spectrum of activity, inhibiting a wider range of glutamine amidotransferases.[2] This broad inhibition disrupts multiple steps in nucleotide synthesis and other metabolic pathways dependent on glutamine. The development of prodrugs aims to deliver the active L-DON molecule more specifically to the tumor microenvironment, thereby increasing its therapeutic index.[7][9]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for Acivicin and L-DON in the de novo purine and pyrimidine synthesis pathways.
Quantitative Data Summary
Direct comparative studies providing IC50 values for both Acivicin and L-DON under identical conditions are limited. The following tables summarize available data from various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) | Exposure Time | Reference |
| HepG2 (Hepatocellular Carcinoma) | 0.7 | 5 days | [1] |
| MIA PaCa-2 (Pancreatic Carcinoma) | 5 | 72 hours | [4] |
Table 2: In Vitro Cytotoxicity of L-DON
| Cancer Cell Line | IC50 (µM) | Reference |
| Pancreatic Ductal Adenocarcinoma (Panel) | Varies (See reference for details) | [11] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented here is for informational purposes and direct comparison should be made with caution.
Experimental Protocols
Cytotoxicity Assay (General Protocol)
A common method to assess the cytotoxic effects of compounds like Acivicin and L-DON is the LDH (Lactate Dehydrogenase) cytotoxicity assay.
Objective: To quantify cell death by measuring the release of LDH from damaged cells.
Materials:
-
Cancer cell lines of interest
-
96-well culture plates
-
Culture medium
-
This compound or L-DON
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Acivicin or L-DON. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Enzyme Inhibition Assay (General Protocol for CTP Synthetase)
Objective: To determine the inhibitory effect of a compound on CTP synthetase activity.
Materials:
-
Purified CTP synthetase enzyme
-
Assay buffer
-
Substrates: UTP, ATP, glutamine
-
This compound or L-DON
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, UTP, ATP, and glutamine.
-
Inhibitor Addition: Add varying concentrations of Acivicin or L-DON to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding purified CTP synthetase.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Measurement: Monitor the formation of CTP, which can be measured spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 291 nm).
-
Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Toxicity Profiles
A significant consideration in the therapeutic application of Acivicin and L-DON is their distinct toxicity profiles.
This compound: The primary dose-limiting toxicity of Acivicin is neurotoxicity .[3][4] Patients in clinical trials have experienced symptoms such as lethargy, confusion, and other central nervous system effects.[4] This has been a major obstacle to its clinical development.
L-DON: The clinical use of L-DON has been hampered by significant gastrointestinal toxicity , including nausea, vomiting, and diarrhea.[5] This is attributed to the high glutamine turnover in the gastrointestinal tract. To address this, prodrugs such as DRP-104 and JHU-083 have been developed. These prodrugs are designed to be inactive in the systemic circulation and are preferentially activated within the tumor microenvironment, thereby reducing systemic toxicity.[7][9]
Conclusion
This compound and L-DON are both potent glutamine antagonists with demonstrated anticancer activity. Their clinical utility, however, has been limited by their respective toxicities. Acivicin's development is challenged by its neurotoxic side effects. The future of L-DON in cancer therapy appears more promising with the advent of prodrug strategies that aim to improve its safety profile by targeting its activity to tumor tissues. For researchers, the choice between these agents will depend on the specific cancer model, the desired therapeutic window, and the tolerability of their distinct side-effect profiles. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and to guide the design of future clinical trials.
References
- 1. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acivicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial of cancer-fighting glutamine antagonist DRP-104 underway [uochb.cz]
- 9. dracenpharma.com [dracenpharma.com]
- 10. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Acivicin Hydrochloride and Azaserine as Glutamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent glutamine antagonists, Acivicin hydrochloride and Azaserine. Both agents, originally isolated from Streptomyces, function as structural analogs of L-glutamine, enabling them to interfere with metabolic pathways crucial for cancer cell proliferation. This document summarizes their mechanisms of action, comparative efficacy, and toxicity, supported by experimental data and detailed methodologies.
Executive Summary
Acivicin and Azaserine are potent, irreversible inhibitors of glutamine-utilizing enzymes, playing a critical role in the biosynthesis of purines, pyrimidines, and other essential metabolites.[1] While both compounds have demonstrated anti-tumor activity, they exhibit differences in their specific enzyme targets, potency, and toxicity profiles. Acivicin has been shown to be a more potent inhibitor of certain enzymes and demonstrates a broader spectrum of activity, which may also contribute to its significant toxicity.[1][2] Azaserine, while also toxic, has been a valuable tool in elucidating the roles of glutamine metabolism in cancer.[3] The choice between these antagonists for research or therapeutic development depends on the specific target pathway and the acceptable therapeutic window.
Mechanism of Action
Both Acivicin and Azaserine act as glutamine antagonists by covalently modifying the active sites of glutamine amidotransferases.[1] These enzymes are essential for transferring the amide group of glutamine to various substrates in key metabolic pathways.
This compound: Acivicin is a potent irreversible inhibitor of several glutamine amidotransferases, including CTP synthetase, GMP synthetase, and carbamoyl-phosphate synthetase II.[4][5] Its mechanism involves the covalent modification of a cysteine residue in the enzyme's active site.[5] Recent studies have also identified other potential targets for Acivicin, such as aldehyde dehydrogenases, which may contribute to its cytotoxic effects.[2]
Azaserine: Azaserine also irreversibly inhibits a range of glutamine amidotransferases, including formylglycinamide ribonucleotide (FGAR) amidotransferase, a key enzyme in de novo purine biosynthesis.[6] Like Acivicin, it forms a covalent bond with a critical cysteine residue in the active site of its target enzymes.[7]
The inhibition of these enzymes by Acivicin and Azaserine leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately halting cell proliferation and inducing apoptosis in cancer cells.[1][8]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Azaserine, providing a basis for their comparison.
| Drug | Cell Line | IC50 (µM) | Reference |
| Acivicin | MCF-7 (Breast Cancer) | Dose-dependent inhibition observed | [9] |
| MCF-10 (Non-tumorigenic Breast) | Minimal impact on viability at equivalent concentrations | [10] | |
| HepG2 (Liver Cancer) | 0.7 | [2] | |
| Azaserine | MCF-7 (Breast Cancer) | Dose-dependent inhibition observed | [9] |
| MCF-10 (Non-tumorigenic Breast) | Minimal impact on viability at equivalent concentrations | [10] |
Table 1: Comparative IC50 Values in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for Acivicin and Azaserine in various cancer cell lines. Lower IC50 values indicate greater potency.
| Drug | Enzyme | Ki (nM) | Reference |
| Acivicin | Imidazole glycerol phosphate synthase (HisHF) from E. coli | 140 | [5] |
| Carbamoyl-phosphate synthetase | 2000 | [5] | |
| Formylglycinamide ribonucleotide synthetase | 5000 | [5] | |
| γ-glutamyl transpeptidase | 420000 | [5] | |
| Azaserine | Data not available in a directly comparable format | - |
| Drug | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Acivicin | Mouse | Intraperitoneal | Sex- and age-dependent | [11] |
| Azaserine | Rat/Mouse | Intraperitoneal | Pancreatic carcinogen at 10 mg/kg weekly | [11] |
Table 3: Comparative Acute Toxicity (LD50). This table provides available data on the median lethal dose (LD50) of Acivicin and Azaserine. It is important to note that the toxicity of Azaserine is also characterized by its carcinogenic potential in the pancreas of rodents.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Acivicin and Azaserine, as well as a typical experimental workflow for their evaluation.
Caption: Glutamine metabolism and its role in cancer cell proliferation.
Caption: Mechanism of action of Acivicin and Azaserine.
Caption: A typical experimental workflow for comparing glutamine antagonists.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of Acivicin and Azaserine in cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
This compound and Azaserine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of Acivicin and Azaserine in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
In Vitro CTP Synthetase Inhibition Assay
This protocol can be adapted to measure the inhibitory activity of Acivicin and Azaserine on CTP synthetase.
Materials:
-
Purified CTP synthetase enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Substrates: UTP, ATP, and L-glutamine
-
This compound and Azaserine stock solutions
-
Malachite green reagent for phosphate detection (or an alternative method to measure product formation)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UTP, ATP, and L-glutamine at their respective optimal concentrations.
-
Add serial dilutions of Acivicin or Azaserine to the wells of a 96-well plate. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the purified CTP synthetase to each well.
-
Incubate the plate at 37°C for a specific time period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the amount of product formed. If using a malachite green assay, this would involve measuring the amount of inorganic phosphate released from ATP hydrolysis.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration.
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive or non-competitive inhibition).
In Vivo Acute Toxicity Study in Mice
This protocol provides a general framework for assessing the acute toxicity (LD50) of Acivicin and Azaserine in a mouse model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Healthy, adult mice (e.g., Swiss albino or C57BL/6), typically of a single sex to reduce variability.
-
This compound and Azaserine solutions for injection (in a suitable vehicle, e.g., sterile saline).
-
Animal cages with appropriate bedding, food, and water.
-
Syringes and needles for injection.
-
Balance for weighing animals.
Procedure:
-
Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into several groups (e.g., 5-6 animals per group), including a control group receiving only the vehicle.
-
Administer a single dose of Acivicin or Azaserine to each treatment group via the desired route (e.g., intraperitoneal injection). The doses should be selected based on a preliminary range-finding study.
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse effects at regular intervals (e.g., 1, 4, 24, 48, and 72 hours, and then daily for 14 days).
-
Record the number of mortalities in each group within the 14-day observation period.
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
At the end of the study, euthanize the surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.
Conclusion
This compound and Azaserine are both effective glutamine antagonists with demonstrated anti-cancer properties. Acivicin appears to be a more potent inhibitor of several key enzymes in nucleotide biosynthesis. However, this increased potency may be associated with a higher toxicity profile. The choice between these two agents for research and development will depend on the specific scientific question being addressed, the target cancer type, and the desired therapeutic index. Further head-to-head comparative studies across a broader range of cancer models are warranted to fully elucidate their relative advantages and disadvantages.
References
- 1. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchpublish.com [researchpublish.com]
- 4. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined, Functional Genomic-Biochemical Approach to Intermediary Metabolism: Interaction of Acivicin, a Glutamine Amidotransferase Inhibitor, with Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifolates induce inhibition of amido phosphoribosyltransferase in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of Escherichia coli gamma-glutamyltranspeptidase in complex with azaserine and acivicin: novel mechanistic implication for inhibition by glutamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pathologic and biochemical effects of azaserine in inbred Wistar/Lewis rats and noninbred CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Acivicin Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acivicin hydrochloride, a glutamine analog originally investigated for its anticancer properties, has a complex mechanism of action involving the inhibition of multiple enzymes. For researchers utilizing Acivicin or developing similar glutamine antagonists, robust validation of target engagement in a cellular context is paramount. This guide provides a comparative overview of Acivicin and alternative compounds, supported by experimental data and detailed protocols for key validation assays.
Acivicin and its Cellular Targets: A Comparative Overview
Acivicin's primary mode of action is the irreversible inhibition of glutamine amidotransferases, enzymes crucial for nucleotide biosynthesis and other metabolic pathways. More recent research has expanded its target profile to include aldehyde dehydrogenases. This section compares Acivicin with two other well-known glutamine antagonists, 6-Diazo-5-oxo-L-norleucine (DON) and Azaserine.
Table 1: Comparison of Acivicin and Alternatives Against Key Cellular Targets
| Target Enzyme | Acivicin | 6-Diazo-5-oxo-L-norleucine (DON) | Azaserine |
| γ-Glutamyl Transpeptidase (GGT) | Weak inhibitor; full inactivation of human GGT at 0.45 mM[1] | Irreversible inhibitor; Kᵢ of 2.7 ± 0.7 mM for human GGT[1][2]; IC₅₀ of 0.371 mM for human GGT[1] | Irreversible inhibitor of GGT[3][4] |
| GMP Synthetase | Inhibitor (quantitative data for human enzyme not available) | Inhibitor (quantitative data for human enzyme not available) | Inhibitor (quantitative data for human enzyme not available) |
| Imidazole Glycerol Phosphate Synthase (IGPS) | Inhibitor (quantitative data for human enzyme not available) | Inhibitor (quantitative data for human enzyme not available) | Inhibitor (quantitative data for human enzyme not available) |
| Aldehyde Dehydrogenase 4A1 (ALDH4A1) | IC₅₀ of 5.4 µM[1][2] | Data not available | Data not available |
| Kidney-type Glutaminase (KGA) | Data not available | Inhibitor; Kᵢ of 6 µM[5][6]; IC₅₀ of ~1 mM for cKGA[7][8] | Data not available |
Note: The lack of consistent, directly comparable quantitative data across all human enzymes highlights a gap in the current literature.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key pathways affected by Acivicin and the general mechanism of covalent enzyme inhibition.
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within the complex environment of a cell is a critical step in drug development. The following section details the methodologies for three powerful techniques to confirm Acivicin's target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics strategy used to identify and profile enzyme activities in complex biological samples. For covalent inhibitors like Acivicin, a competitive ABPP approach is often employed.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors). Determine protein concentration using a BCA assay.
-
Competitive Inhibition: Aliquot cell lysate and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Probe Labeling: Add a cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne or a specific probe for the enzyme class of interest) to the lysates. Incubate for a further 30-60 minutes at room temperature.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a reporter tag azide (e.g., biotin-azide or a fluorescent azide like TAMRA-azide).
-
Sample Preparation for Analysis:
-
For Gel-Based Analysis: Add SDS-PAGE loading buffer, run on a polyacrylamide gel, and visualize labeled proteins using a fluorescent scanner. A decrease in band intensity in the Acivicin-treated lanes compared to the control indicates target engagement.
-
For MS-Based Analysis: Precipitate proteins, wash, and resuspend. For biotin-tagged proteins, perform streptavidin bead enrichment.
-
-
Proteomics Analysis: Digest the proteins (on-bead for enriched samples) with trypsin. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify peptides. Proteins that show a significant decrease in abundance in the Acivicin-treated samples are considered targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 37°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Target Protein Detection: Analyze the levels of the target protein (e.g., ALDH4A1) in the soluble fraction using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance (for ELISA) for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the Acivicin-treated samples indicates target stabilization and therefore, engagement.
siRNA-Mediated Gene Knockdown
siRNA-mediated knockdown of a putative target protein can validate its role in the observed phenotype of a drug. If knocking down the target protein phenocopies the effect of the drug or alters the drug's potency, it provides strong evidence for on-target activity.
Experimental Workflow:
Detailed Protocol:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the gene of interest (e.g., ALDH4A1) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.
-
Knockdown Validation: Harvest a subset of the cells to confirm the knockdown efficiency at the protein level by Western blotting or at the mRNA level by quantitative PCR (qPCR).
-
Drug Treatment: Seed the remaining cells and treat with a dose-response of this compound.
-
Phenotypic Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC₅₀ of Acivicin in both the target-knockdown and control cells.
-
Data Analysis: Compare the IC₅₀ values. A significant shift in the IC₅₀ in the knockdown cells compared to the control cells indicates that the targeted protein is important for the drug's mechanism of action. For example, downregulation of ALDH4A1 by siRNA has been shown to result in a severe inhibition of cell growth, which provides a strong rationale for Acivicin's cytotoxic effects[1][9].
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process. This guide provides a framework for comparing Acivicin to other glutamine antagonists and outlines robust experimental strategies for target validation. While Acivicin has historically been associated with the inhibition of glutamine amidotransferases like GGT, recent evidence strongly points to ALDH4A1 as a key target for its cytotoxic effects. By employing a combination of techniques such as ABPP, CETSA, and siRNA-mediated knockdown, researchers can confidently elucidate the on-target effects of Acivicin and other enzyme inhibitors, paving the way for more informed drug development and a deeper understanding of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of 6-diazo-5-oxo-norleucine-bound human gamma-glutamyl transpeptidase 1, a novel mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchpublish.com [researchpublish.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The function of gamma-glutamyl transpeptidase as a determinant in cell sensitivity to azaserine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Acivicin Hydrochloride: A Comparative Guide to Synergistic Anticancer Combinations
For Researchers, Scientists, and Drug Development Professionals
Acivicin, a glutamine antagonist antibiotic isolated from Streptomyces sviceus, has demonstrated notable synergistic effects when combined with other anticancer agents. This guide provides a comprehensive comparison of Acivicin hydrochloride's performance in combination with various chemotherapeutic drugs, supported by experimental data and detailed methodologies to inform future research and drug development.
Acivicin's Mechanism of Action: A Foundation for Synergy
Acivicin exerts its anticancer effects primarily by inhibiting glutamine-dependent enzymes, which are crucial for the de novo synthesis of purine and pyrimidine nucleotides, essential building blocks for DNA and RNA. By creating a state of nucleotide starvation, Acivicin can sensitize cancer cells to the cytotoxic effects of other drugs that target different cellular processes.
Synergistic Combination with Cisplatin in Non-Small Cell Lung Cancer
A key study has demonstrated a significant synergistic interaction between Acivicin and the platinum-based chemotherapy drug, cisplatin, in A549 non-small cell lung cancer cells. The combination of these two agents leads to a marked enhancement of their individual cytotoxic effects.
Experimental Data:
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) |
| A549 | Acivicin | Data Not Available | Data Not Available |
| Cisplatin | Data Not Available | ||
| Acivicin + Cisplatin | Data Not Available |
While the precise IC50 and CI values from the original study are not publicly available, the research highlighted a significant potentiation of growth inhibition with the combination therapy compared to single-agent treatments.
Experimental Protocol: Cell Growth Inhibition Assay
The synergistic effect of Acivicin and cisplatin on A549 cells was evaluated using a standard cell viability assay.
-
Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Acivicin, cisplatin, or a combination of both for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and the combination were calculated. The synergistic effect was determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Signaling Pathway and Experimental Workflow
The synergy between Acivicin and cisplatin is believed to stem from their complementary mechanisms of action. Acivicin's inhibition of nucleotide synthesis coupled with cisplatin's DNA-damaging effects creates a multi-pronged attack on cancer cells.
Caption: Signaling pathway of Acivicin and Cisplatin synergy.
Caption: In vitro experimental workflow for synergy assessment.
Synergistic Potential with Other Anticancer Drugs
Beyond cisplatin, preclinical studies have suggested that Acivicin may act synergistically with other classes of anticancer drugs.
Dipyridamole
In vitro studies and a Phase I clinical trial have explored the combination of Acivicin with dipyridamole. Dipyridamole, a nucleoside transport inhibitor, is believed to enhance Acivicin's efficacy by preventing the salvage of nucleosides, thereby exacerbating the nucleotide depletion induced by Acivicin.
Experimental Data:
-
Hepatoma 3924A Cells:
-
Phase I Clinical Trial:
Experimental Protocol: Clonogenic Assay
The cytotoxicity of Acivicin and dipyridamole in hepatoma cells was determined using a clonogenic assay.
-
Cell Seeding: A known number of cells were seeded into culture dishes.
-
Drug Exposure: Cells were exposed to various concentrations of Acivicin, dipyridamole, or the combination for a defined period.
-
Colony Formation: The drug-containing medium was replaced with fresh medium, and cells were allowed to grow until visible colonies formed (typically 1-2 weeks).
-
Staining and Counting: Colonies were fixed, stained (e.g., with crystal violet), and counted. The surviving fraction was calculated relative to untreated controls.
Actinomycin D
An abstract has mentioned a synergistic interaction between Acivicin and actinomycin D, a transcription inhibitor. However, detailed quantitative data and experimental protocols for this combination are not currently available in the public domain. The proposed mechanism for this synergy could involve Acivicin-induced depletion of GTP, a nucleotide required for RNA synthesis, thereby potentiating the action of actinomycin D.
The Absence of Evidence: Acivicin and 5-Fluorouracil
Despite extensive searches of the scientific literature, no specific experimental data demonstrating a synergistic or antagonistic relationship between this compound and 5-fluorouracil (5-FU) has been identified. While both are antimetabolites, their mechanisms of action differ, and the nature of their interaction remains to be elucidated through future research.
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds promise as a synergistic partner for certain anticancer drugs, most notably cisplatin and dipyridamole. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate these combinations and explore new synergistic pairings. The lack of data on the combination of Acivicin with 5-FU highlights a gap in the current understanding and presents an opportunity for future investigation. Further preclinical and, eventually, clinical studies are warranted to fully realize the therapeutic potential of Acivicin-based combination therapies in oncology.
References
Acivicin Hydrochloride vs. Glutamine Deprivation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of glutamine antagonism is critical for advancing cancer biology and therapeutics. This guide provides an objective comparison of the cellular effects of Acivicin hydrochloride, a glutamine antagonist, and glutamine deprivation, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a structural analog of glutamine that acts as a competitive inhibitor of numerous glutamine-utilizing enzymes, playing a crucial role in the biosynthesis of purines and pyrimidines.[1][2] In contrast, glutamine deprivation involves the complete removal of glutamine from the cellular environment, inducing a broader metabolic stress response. While both interventions target the cellular dependency on glutamine, their mechanisms and downstream consequences exhibit distinct differences.
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative effects of this compound and glutamine deprivation on various cellular parameters, primarily focusing on the well-characterized human hepatoma cell line, HepG2, where data is available.
| Parameter | This compound | Glutamine Deprivation | Cell Line | Reference |
| Cell Viability/Growth Inhibition | IC50: ~50 µM (72h) | Significant decrease in cell number after 24h | HepG2 | [3][4] |
| Apoptosis Induction | Induction of apoptosis | Induction of apoptosis | HepG2 | [4][5] |
| Glutamine Uptake | Competitive inhibition | N/A (Glutamine absent) | P388 leukemia | [6] |
| Intracellular Glutamine | Time-dependent decrease | Complete depletion | MCF-7 | [7] |
| Target/Pathway | Effect of this compound | Effect of Glutamine Deprivation | Reference |
| Glutamine Amidotransferases | Competitive and irreversible inhibition | Reduced substrate availability | [1][2] |
| Purine & Pyrimidine Synthesis | Markedly depleted CTP pools, decreased dNTPs | Impaired de novo synthesis | [1] |
| Aldehyde Dehydrogenase (ALDH4A1) | Inhibition | Not directly reported | |
| mTOR Signaling | Not directly reported | Inhibition of mTORC1 | [8] |
| Integrated Stress Response (ISR) | Not directly reported | Activation | [9] |
| Fatty Acid β-oxidation | Not directly reported | Activation | [10] |
Experimental Protocols
Detailed methodologies for inducing and analyzing the effects of this compound and glutamine deprivation in a representative cell line, HepG2, are provided below.
This compound Treatment of HepG2 Cells
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or PBS) and filter-sterilized. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of Acivicin (e.g., 10-100 µM). A vehicle control (solvent alone) is run in parallel.
-
Incubation: Cells are incubated with Acivicin for the desired time points (e.g., 24, 48, 72 hours).
-
Analysis:
-
Cell Viability: Assessed using assays such as MTT or crystal violet staining.[11]
-
Apoptosis: Analyzed by flow cytometry using Annexin V/Propidium Iodide staining or by Western blotting for cleavage of PARP and caspase-3.[5]
-
Metabolite Analysis: Intracellular metabolites can be extracted and analyzed by mass spectrometry to determine the levels of nucleotides and other glutamine-dependent molecules.[1]
-
Glutamine Deprivation in HepG2 Cells
-
Cell Culture: HepG2 cells are cultured in complete DMEM as described above.
-
Adaptation (Optional but Recommended): To avoid acute shock, cells can be gradually adapted to lower glutamine concentrations before complete withdrawal.
-
Glutamine Deprivation: The complete medium is aspirated, and the cells are washed twice with phosphate-buffered saline (PBS). The medium is then replaced with glutamine-free DMEM supplemented with 10% dialyzed FBS (to remove residual glutamine from the serum), 100 U/mL penicillin, and 100 µg/mL streptomycin. Control cells receive complete medium with 2 mM L-glutamine.[4]
-
Incubation: Cells are cultured in the glutamine-free medium for the desired time points (e.g., 24, 48, 72 hours).
-
Analysis:
-
Cell Viability and Apoptosis: Assessed using the same methods as for Acivicin treatment.[4][12]
-
Protein Expression and Signaling: Cell lysates are collected at various time points to analyze the activation of signaling pathways (e.g., mTOR, ISR) by Western blotting.[10]
-
Proteomics and Metabolomics: Quantitative proteomics and metabolomics can be performed to obtain a global view of the cellular response to glutamine starvation.[10]
-
Signaling Pathways and Cellular Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and cellular processes affected by this compound and glutamine deprivation.
Conclusion
This compound and glutamine deprivation represent two distinct approaches to targeting glutamine metabolism in cancer cells. Acivicin acts as a specific inhibitor of a range of glutamine-dependent enzymes, leading to a direct disruption of nucleotide biosynthesis and other metabolic pathways. In contrast, glutamine deprivation elicits a more global stress response, characterized by the activation of the Integrated Stress Response and inhibition of mTOR signaling.
While both strategies can effectively inhibit cancer cell growth and induce apoptosis, the underlying molecular mechanisms differ significantly. A thorough understanding of these differences is paramount for the rational design of therapeutic strategies that exploit the glutamine dependency of cancer cells. Further research, including direct comparative studies employing quantitative proteomics and metabolomics, will be invaluable in elucidating the full spectrum of cellular responses to these two powerful anti-cancer strategies.
References
- 1. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined, functional genomic-biochemical approach to intermediary metabolism: interaction of acivicin, a glutamine amidotransferase inhibitor, with Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Capsaicin inhibits cell proliferation by enhancing oxidative stress and apoptosis through SIRT1/NOX4 signaling pathways in HepG2 and HL-7702 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake of glutamine antimetabolites 6-diazo-5-oxo-L-norleucine (DON) and acivicin in sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 9. Metabolic signature and response to glutamine deprivation are independent of p53 status in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics analysis reveals glutamine deprivation activates fatty acid β-oxidation pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deletion of Nrf1α promotes glutamine addiction of HepG2 cells and thus enhances its apoptosis caused by glutamine deprivation | Sciety [sciety.org]
Validating siRNA Knockdown of Acivicin Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acivicin, a glutamine analog, has demonstrated potent anti-tumor activity by targeting key enzymes involved in cellular metabolism. This guide provides a comparative overview of using small interfering RNA (siRNA) to validate the knockdown of identified Acivicin targets, supported by experimental data and detailed protocols.
Comparison of siRNA Knockdown Efficacy and Cellular Impact
Effective target validation requires demonstrating that the knockdown of a specific gene product mirrors the phenotypic effects of the drug. The following tables summarize the performance of siRNAs targeting known Acivicin targets.
Table 1: siRNA-Mediated Knockdown of Aldehyde Dehydrogenase 4 Family, Member A1 (ALDH4A1)
| Target Gene | siRNA Sequence | Cell Line | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Effect on Cell Viability | Citation |
| ALDH4A1 | Not specified | Human cancer cells | Not specified | Not specified | Severe inhibition of cell growth | [1] |
Table 2: siRNA-Mediated Knockdown of Gamma-Glutamyltransferase 1 (GGT1)
| Target Gene | siRNA Sequence | Cell Line | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Effect on Apoptosis | Citation |
| GGT1 | Not specified | HEK293 | Not specified | Not specified | No effect on hypoxic BK channel inhibition | [2] |
Table 3: Effect of Acivicin on Key Metabolic Enzymes
| Target Enzyme | Cell/Tissue Type | Effect of Acivicin | Impact on Nucleotide Pools | Citation |
| CTP Synthetase | Hepatoma | Rapid inactivation (80% loss in 10 min) | Rapid decrease in CTP (down to 2% of control) | [3] |
| Carbamoyl-Phosphate Synthetase II | Hepatoma | Inactivation (down to 13% of control in 1 hr) | - | [3] |
| Amidophosphoribosyltransferase | Hepatoma | Inactivation (down to 32% of control in 1 hr) | Rapid decrease in GTP (down to 32% of control) | [3] |
| Carbamoyl-Phosphate Synthetase II | Human Colon Carcinoma | Selective inactivation of glutamine-dependent activity | - | [4] |
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in validating Acivicin's targets, the following diagrams illustrate the experimental workflow and the affected metabolic pathways.
Caption: Experimental workflow for siRNA-mediated target validation.
Caption: Acivicin's inhibition of de novo purine and pyrimidine synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols provide a step-by-step guide for validating siRNA knockdown of Acivicin targets.
siRNA Transfection
This protocol outlines the transient transfection of siRNA into cultured mammalian cells.
Materials:
-
Target-specific siRNA duplexes
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM™ I Medium. Mix gently. b. In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted lipid. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the media from the cells and wash once with sterile PBS. b. Add the 200 µL siRNA-lipid complex mixture to each well. c. Add 800 µL of complete culture medium to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.
Validation of Knockdown by quantitative Real-Time PCR (qRT-PCR)
This protocol measures the relative abundance of target mRNA following siRNA treatment.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: At 24-48 hours post-transfection, harvest the cells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: a. Prepare a reaction mixture containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template. b. Set up reactions in triplicate for each sample (non-targeting control and target-specific siRNA) and for each gene (target and housekeeping).
-
qPCR Run: Perform the qPCR on a real-time PCR detection system using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 30 sec).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in target mRNA expression, normalized to the housekeeping gene and relative to the non-targeting control.
Validation of Knockdown by Western Blot
This protocol assesses the reduction in target protein levels following siRNA treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. b. Wash the membrane three times with TBST for 5-10 minutes each. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again as in step 7b.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of protein knockdown relative to the non-targeting control and normalized to the loading control.
References
- 1. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation by acivicin of carbamoyl-phosphate synthetase II of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acivicin and BPTES in Glutaminase Inhibition
For Immediate Release
A Head-to-Head Look at Two Key Glutaminase Inhibitors: Acivicin and BPTES
This guide offers a detailed comparative analysis of two prominent glutaminase inhibitors, Acivicin and BPTES, for researchers, scientists, and drug development professionals. By examining their mechanisms of action, specificity, and a survey of reported experimental data, this document provides a comprehensive resource for understanding their distinct profiles in the context of cancer metabolism research.
Glutaminase, a key enzyme in the metabolic pathway of glutaminolysis, has emerged as a critical target in cancer therapy due to the dependence of many tumor cells on glutamine for survival and proliferation.[1] Acivicin and BPTES represent two different strategies for inhibiting this crucial enzyme, each with its own set of advantages and disadvantages.
Mechanism of Action and Specificity
Acivicin and BPTES inhibit glutaminase through fundamentally different mechanisms, which dictates their specificity and broader biological effects.
Acivicin , a glutamine analog, functions as a competitive and irreversible inhibitor .[2] It covalently binds to the active site of not only glutaminase but also a range of other glutamine-utilizing enzymes.[3][4] This broad-spectrum activity, while potent, is also responsible for its significant off-target effects and associated toxicities observed in clinical settings.[3][4] Acivicin's mechanism involves a nucleophilic attack from a cysteine residue in the enzyme's active site on the inhibitor molecule.[5]
In contrast, BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) is a highly selective, allosteric inhibitor of the kidney-type glutaminase (GLS1), including its splice variants GAC and KGA.[6][7] It does not inhibit the liver-type isoform (GLS2).[4] BPTES binds to a site at the interface of two glutaminase dimers, stabilizing an inactive tetrameric conformation of the enzyme.[4][8] This allosteric mechanism confers high specificity, minimizing the off-target effects associated with competitive glutamine antagonists like Acivicin.[7]
dot
Quantitative Data Comparison
Direct comparison of the inhibitory potency of Acivicin and BPTES is challenging due to the lack of studies performing a head-to-head analysis under identical conditions. The available data, summarized below, is derived from various studies and should be interpreted with caution.
| Inhibitor | Target(s) | Inhibition Type | Reported IC50 / Ki | Key Remarks |
| Acivicin | Glutaminase and other glutamine amidotransferases | Competitive, Irreversible | Ki: ~140 nM (for E. coli IGP synthase)[9] Apparent IC50: 26 µM (for T. brucei GMPS)[5] | Data on mammalian glutaminase is scarce. High potential for off-target effects.[3] |
| BPTES | Glutaminase (GLS1: GAC & KGA) | Allosteric, Non-competitive | IC50: 0.16 - 3 µM[4] Ki: ~3 µM[10] | Specific for GLS1 over GLS2. Poor bioavailability and solubility have limited its clinical use.[6][7] |
Experimental Protocols
To facilitate further comparative studies, a generalized experimental workflow for assessing glutaminase inhibitors is outlined below.
Glutaminase Activity Assay (Colorimetric)
This protocol is adapted from methods designed to quantify glutaminase activity by measuring the production of glutamate.
Materials:
-
Recombinant human glutaminase (GAC isoform)
-
L-glutamine solution
-
Glutamate dehydrogenase (GDH)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., Tris-HCl, pH 8.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of Acivicin and BPTES in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the glutaminase enzyme to each well, followed by the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the glutaminase reaction by adding the L-glutamine substrate to each well.
-
Glutamate Detection: After a specific incubation period (e.g., 30-60 minutes) at 37°C, add the detection reagent containing GDH, NAD+, diaphorase, and resazurin.
-
Measurement: Incubate for a further 15-30 minutes and then measure the fluorescence (Ex/Em = 530-560 nm / 590 nm) or absorbance. The signal is proportional to the amount of glutamate produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.
dot
Impact on Cellular Metabolism and Signaling
The differing mechanisms of Acivicin and BPTES lead to distinct effects on cellular metabolism and signaling pathways.
Acivicin's broad-spectrum inhibition of glutamine-utilizing enzymes can lead to widespread metabolic disruption beyond just glutaminolysis, affecting nucleotide and amino acid synthesis.[3] This can result in significant cytotoxicity to both cancerous and normal cells.[4]
BPTES , with its specific action on GLS1, primarily impacts glutaminolysis. Treatment of cancer cells with BPTES leads to a decrease in intracellular glutamate levels and an accumulation of glutamine.[6] This targeted approach is designed to be more tolerable for normal tissues that may not be as reliant on glutaminolysis.
Inhibition of glutaminase by both compounds can impact downstream signaling pathways. For instance, glutaminase activity has been linked to the mTORC1 signaling pathway. Furthermore, resistance to glutaminase inhibitors can arise through the upregulation of compensatory metabolic pathways that provide alternative sources for the TCA cycle.
dot
Conclusion
Acivicin and BPTES represent two distinct classes of glutaminase inhibitors. Acivicin is a broad-spectrum, competitive inhibitor with significant off-target effects, while BPTES is a selective, allosteric inhibitor of GLS1. The choice between these or their derivatives for research purposes will depend on the specific experimental goals. BPTES and its more potent analogs are generally preferred for studies focused specifically on the role of GLS1 in cancer metabolism, due to their higher specificity. Acivicin, however, may be useful in studies aiming to understand the broader consequences of disrupting multiple glutamine-dependent pathways. Further head-to-head comparative studies are needed to provide a more definitive quantitative comparison of their potencies against mammalian glutaminase.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined, functional genomic-biochemical approach to intermediary metabolism: interaction of acivicin, a glutamine amidotransferase inhibitor, with Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Combined, Functional Genomic-Biochemical Approach to Intermediary Metabolism: Interaction of Acivicin, a Glutamine Amidotransferase Inhibitor, with Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Acivicin Hydrochloride Disposal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Acivicin hydrochloride is a critical component of laboratory safety and regulatory compliance. Acivicin, a cytotoxic agent, necessitates stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. This compound may be irritating to the mucous membranes and upper respiratory tract and can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[1] In situations where dust may be generated, a NIOSH-approved respirator is necessary.[1]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to control airborne exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the event of accidental exposure.[1]
-
Spill Management: In case of a spill, contain the material to prevent its spread. Collect the spilled substance and place it into a designated chemical waste container for disposal in accordance with local regulations.[1] Avoid raising dust and ensure adequate ventilation during cleanup.[1]
Standard Disposal Procedure for this compound
The primary and regulated method for the disposal of this compound and any materials contaminated with it is to treat it as cytotoxic waste. Cytotoxic waste requires special handling and disposal to ensure complete destruction and prevent environmental contamination. The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration.[2]
-
Segregation at the Point of Generation: Immediately after use, all waste contaminated with this compound must be segregated from other laboratory waste streams.[3] This includes unused or expired product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
-
Proper Waste Containment: Use designated, leak-proof, and puncture-resistant containers specifically marked for cytotoxic waste.[3][4]
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a rigid, purple-lidded sharps container.[3]
-
Non-Sharps Solid Waste: Items such as gloves, gowns, and other contaminated lab supplies should be disposed of in durable, color-coded plastic bags.[4] In many regions, this involves double-bagging in thick, labeled plastic bags, often with a purple or yellow and purple color scheme.[5]
-
Liquid Waste: Unused solutions of this compound should not be disposed of down the drain. They should be collected in sealed, leak-proof containers clearly labeled as "Cytotoxic Waste" and "this compound."
-
-
Labeling: All waste containers must be clearly and accurately labeled with the cytotoxic hazard symbol and the name of the primary chemical constituent (this compound).[3]
-
Storage: Store cytotoxic waste in a secure, designated area with limited access.[3] This area should be well-ventilated and away from general laboratory traffic.
-
Professional Waste Collection: Arrange for the collection of cytotoxic waste by a licensed and certified hazardous waste disposal service. These services are equipped to transport and incinerate cytotoxic materials in compliance with all regulatory standards.[2]
Quantitative Data for Cytotoxic Waste Management
For easy reference, the following table summarizes key quantitative parameters for the disposal of cytotoxic waste.
| Parameter | Specification | Rationale |
| Waste Bag Thickness | Minimum 2 mm for polypropylene bags | To prevent leaks and punctures during handling and transport.[4] |
| Incineration Temperature | High-temperature incineration | To ensure the complete destruction of the cytotoxic compounds.[2] |
Experimental Protocols for Chemical Degradation of Cytotoxic Drugs
While the standard and required procedure for this compound is disposal as cytotoxic waste via incineration, the scientific literature contains methods for the chemical degradation of some cytotoxic agents. It is crucial to note that these methods have not been specifically validated for this compound and should be considered for research or decontamination purposes only after thorough risk assessment and validation. The primary disposal route must always be through a certified hazardous waste management provider.
Oxidation has been explored as a method for degrading certain cytotoxic compounds.[6]
-
Reagents: 5.25% Sodium Hypochlorite (household bleach) or Potassium Permanganate.[6]
-
Procedure:
-
In a chemical fume hood, dilute the cytotoxic waste with an excess of the oxidizing solution.
-
Allow the reaction to proceed for a sufficient time to ensure complete degradation. Reaction times can vary significantly depending on the compound and concentration.
-
Neutralize the reaction mixture as appropriate before disposal as chemical waste.
-
-
Verification: The efficacy of the degradation should be confirmed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure no active compound remains.
Disclaimer: This information is for educational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols for cytotoxic waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism for acivicin inactivation of triad glutamine amidotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gerpac.eu [gerpac.eu]
Personal protective equipment for handling Acivicin hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Acivicin hydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. Below is a summary of the recommended PPE.
| Equipment | Specifications | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with dust or splashes.[1] |
| Hand Protection | Impervious, chemical-resistant gloves. | To avoid skin contact.[2] It is recommended to check gloves for proper condition before each use.[2] |
| Body Protection | A lab coat or impervious clothing with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and personal clothing from contamination.[2][3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when high concentrations are present, if dust formation is likely, or if irritation is experienced.[2][3][5] | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[2][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols that may form.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][5]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][3]
Storage Conditions:
Proper storage is essential to maintain the stability and efficacy of this compound.
| Compound Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | - | Store under nitrogen.[1] |
| Solid | Freezer (-20°C) | - | Keep container tightly sealed.[2][5] |
| In Solvent | -80°C | 6 months | Store under nitrogen.[1][6] |
| In Solvent | -20°C | 1 month | Store under nitrogen.[1][6] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[1] Seek immediate medical advice.[2]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting.[5] Wash out the mouth with water if the person is conscious and seek immediate medical attention.[1][3]
Spill Response:
A chemical spill should be handled promptly and safely by trained personnel.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1][5]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Keep the material away from drains and water courses.[1]
-
Personal Protection: Wear full personal protective equipment, including a respirator, safety goggles, impervious gloves, and a lab coat.[1][3]
-
Clean-up (Solid): For a solid spill, sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid creating dust.[3][5]
-
Clean-up (Liquid): For a liquid spill, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to regulations.[1][2]
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with all relevant regulations.
Disposal Procedures:
-
Waste Collection: Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent materials), in a suitable, clearly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the substance in strict accordance with all applicable country, federal, state, and local regulations for hazardous waste.[1]
-
Professional Disposal: It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
-
Packaging: Contaminated packaging should also be disposed of in the same manner as the product itself, following all relevant regulations.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
